molecular formula C7H10ClN3 B1346387 2-Chloro-6-isopropylaminopyrazine CAS No. 951884-00-7

2-Chloro-6-isopropylaminopyrazine

Cat. No.: B1346387
CAS No.: 951884-00-7
M. Wt: 171.63 g/mol
InChI Key: PIWWMTHWFUORGE-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylaminopyrazine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-isopropylaminopyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-isopropylaminopyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-propan-2-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWWMTHWFUORGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650048
Record name 6-Chloro-N-(propan-2-yl)pyrazin-2-amine
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Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-00-7
Record name 6-Chloro-N-(1-methylethyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(propan-2-yl)pyrazin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-isopropylaminopyrazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-isopropylaminopyrazine, a substituted pyrazine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, synthesis, reactivity, and analytical characterization, while also exploring its potential applications as a versatile building block in the development of novel therapeutic agents.

Introduction to the Pyrazine Scaffold and 2-Chloro-6-isopropylaminopyrazine

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a key component in a multitude of biologically active compounds. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.

2-Chloro-6-isopropylaminopyrazine (CAS No: 951884-00-7), with the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol , is a key intermediate in the synthesis of more complex molecules. The presence of a reactive chlorine atom and an isopropylamino group on the pyrazine core provides two distinct points for further chemical modification, making it a valuable tool for creating diverse molecular libraries for drug screening.

PropertyValue
IUPAC Name N-isopropyl-6-chloropyrazin-2-amine
CAS Number 951884-00-7
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol

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// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C6 -- N_iso; N_iso -- C_iso1; C_iso1 -- C_iso2; C_iso1 -- C_iso3; N_iso -- H_N_iso; }

Caption: Chemical structure of 2-Chloro-6-isopropylaminopyrazine.

Synthesis and Reactivity

The primary route for the synthesis of 2-Chloro-6-isopropylaminopyrazine is through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry allows for the introduction of various substituents onto the pyrazine ring.

Synthetic Pathway

The most logical and cost-effective starting material for this synthesis is 2,6-dichloropyrazine. The reaction proceeds by the selective displacement of one of the chlorine atoms by isopropylamine.

Synthesis_Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine 2-Chloro-6-isopropylaminopyrazine 2-Chloro-6-isopropylaminopyrazine 2,6-Dichloropyrazine->2-Chloro-6-isopropylaminopyrazine  Isopropylamine (nucleophile)  Base (e.g., K2CO3, Et3N)  Solvent (e.g., DMF, DMSO)  Heat

Caption: General synthetic scheme for 2-Chloro-6-isopropylaminopyrazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Nucleophile Addition: Add isopropylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Chloro-6-isopropylaminopyrazine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromaticity of the pyrazine ring needs to be temporarily disrupted.

Reactivity Profile

The reactivity of 2-Chloro-6-isopropylaminopyrazine is dominated by the remaining chlorine atom, which is susceptible to further nucleophilic substitution. This allows for the sequential introduction of a second, different nucleophile, leading to the synthesis of unsymmetrically substituted 2,6-diaminopyrazines. The electron-donating nature of the isopropylamino group can modulate the reactivity of the second chlorine atom compared to the starting 2,6-dichloropyrazine.

Furthermore, the pyrazine nitrogens can participate in coordination with metal catalysts, enabling cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations to introduce carbon-carbon and carbon-nitrogen bonds at the chloro-position.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-Chloro-6-isopropylaminopyrazine. The following techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the two distinct carbons of the pyrazine ring and the carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Chloro-6-isopropylaminopyrazine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing further confirmation of the presence of a chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazine ring, and the C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrazines are important pharmacophores found in a variety of biologically active molecules. 2-Chloro-6-isopropylaminopyrazine serves as a key building block for the synthesis of compounds targeting a range of therapeutic areas.

While specific biological activities for 2-Chloro-6-isopropylaminopyrazine itself are not widely reported in the public domain, its structural motifs are present in compounds investigated for various therapeutic applications. The general class of aminopyrazines has been explored for its potential as:

  • Kinase Inhibitors: The pyrazine scaffold can act as a hinge-binding motif in many protein kinases, which are crucial targets in oncology.

  • Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.

  • Central Nervous System (CNS) Agents: The ability of the pyrazine core to cross the blood-brain barrier has led to its investigation in the development of drugs targeting CNS disorders.

The versatility of 2-Chloro-6-isopropylaminopyrazine allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Safety and Handling

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

2-Chloro-6-isopropylaminopyrazine is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a well-established and scalable process. The presence of two modifiable positions on the pyrazine core allows for the creation of a wide array of derivatives for biological screening. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working in drug discovery and development to fully exploit the potential of this important chemical intermediate.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022 Feb; 27(3): 1112. [Link]

  • PrepChem. Synthesis of 2,4-dichloro-6-isopropylamino-s-triazine. [Link]

  • Google Patents.
  • PubChem. 2-Amino-6-chloropyrazine. [Link]

  • PubChem. 3-Amino-6-chloropyrazine-2-carbonitrile. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazines. [Link]

  • Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.
  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • International Journal of Biology and Pharmaceutical Research. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. [Link]

  • ZaiQi Bio-Tech. 6-chloropyrazin-2-amine. [Link]

  • Google Patents. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
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  • ResearchGate. Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine (6-Chloro- N 2 -ethyl- N 4 -isopropyl-1,3,5-triazine-2,4-diamine) Using Reaction Calorimetry. [Link]

  • Patsnap. 2-chloropyrimidine patented technology retrieval search results. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Jeanne Fichez, Patricia Busca and Guillaume Prestat. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. [Link]

  • ResearchGate. Recent Advances in the Synthesis of 2-Pyrones. [Link]

  • National Center for Biotechnology Information. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • Google Patents. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.
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  • ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

  • Accela ChemBio Inc. 2274723-90-7 2-[2-[2-[2-[4-(Benzo[d]thiazol-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol. [Link]

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Sources

An In-Depth Technical Guide to N-isopropyl-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-isopropyl-6-chloropyrazin-2-amine, a heterocyclic amine of significant interest in contemporary medicinal chemistry and drug discovery. The document elucidates its chemical identity, including its IUPAC name and CAS number, and offers a detailed exploration of its synthesis, physicochemical properties, and key applications. Particular emphasis is placed on its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug development, and targeted protein degradation.

Table of Contents

  • Introduction: The Significance of Substituted Pyrazines in Drug Discovery

  • Core Compound Identification

    • IUPAC Name

    • CAS Number

    • Chemical Structure

    • Key Physicochemical Properties

  • Synthesis of N-isopropyl-6-chloropyrazin-2-amine

    • Synthetic Strategy Overview

    • Step 1: Synthesis of the Precursor 2,6-Dichloropyrazine

    • Step 2: Nucleophilic Aromatic Substitution with Isopropylamine

    • Reaction Workflow Diagram

  • Analytical Characterization (Predicted)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Infrared (IR) Spectroscopy

    • Mass Spectrometry (MS)

  • Applications in Drug Development and Research

    • Role as a Building Block in PROTACs

    • Mechanism of PROTACs

    • Significance in Targeted Protein Degradation

  • Safety, Handling, and Storage

    • Hazard Identification

    • Recommended Handling Procedures

    • Storage and Stability

  • References

Introduction: The Significance of Substituted Pyrazines in Drug Discovery

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents. The strategic substitution of the pyrazine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The subject of this guide, N-isopropyl-6-chloropyrazin-2-amine, is a prime example of a substituted pyrazine with growing importance in the cutting-edge field of targeted protein degradation.

Core Compound Identification

A precise understanding of a compound's identity is fundamental to its successful application in research and development.

  • IUPAC Name: N-isopropyl-6-chloropyrazin-2-amine

  • CAS Number: 951884-00-7[1]

  • Chemical Structure:

Caption: Chemical structure of N-isopropyl-6-chloropyrazin-2-amine.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₀ClN₃[1]
Molecular Weight171.63 g/mol [1]
AppearanceOff-white to yellow solid (predicted)-
SolubilitySoluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted)-
Melting PointNot reported-

Synthesis of N-isopropyl-6-chloropyrazin-2-amine

The synthesis of N-isopropyl-6-chloropyrazin-2-amine is typically achieved through a two-step process, starting from readily available precursors.

Synthetic Strategy Overview

The overall strategy involves the initial formation of a di-substituted pyrazine, followed by a selective nucleophilic aromatic substitution.

Synthesis_Overview Start 2-Chloropyrazine Intermediate 2,6-Dichloropyrazine Start->Intermediate Chlorination Product N-isopropyl-6-chloropyrazin-2-amine Intermediate->Product Nucleophilic Aromatic Substitution (Isopropylamine)

Caption: Overall synthetic strategy for N-isopropyl-6-chloropyrazin-2-amine.

Step 1: Synthesis of the Precursor 2,6-Dichloropyrazine

Reaction: 2-Chloropyrazine → 2,6-Dichloropyrazine

Protocol:

This synthesis is based on the chlorination of 2-chloropyrazine. A common method involves the use of a chlorinating agent in a suitable solvent.

  • Reaction Setup: To a solution of 2-chloropyrazine in a suitable solvent such as dimethylformamide (DMF), add a catalyst, for example, triethylamine.[2]

  • Chlorination: Bubble chlorine gas through the solution at an elevated temperature (e.g., 85-110 °C).[2]

  • Work-up: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction mixture is cooled, and water is added to precipitate the product.

  • Purification: The crude 2,6-dichloropyrazine can be purified by filtration, washing with water, and drying. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Isopropylamine

Reaction: 2,6-Dichloropyrazine + Isopropylamine → N-isopropyl-6-chloropyrazin-2-amine

Protocol:

This step involves the selective mono-amination of 2,6-dichloropyrazine. The two chlorine atoms on the pyrazine ring have different reactivities, allowing for a selective substitution.

  • Reaction Setup: In a suitable solvent such as ethanol or isopropanol, dissolve 2,6-dichloropyrazine.

  • Addition of Amine: Add isopropylamine to the solution. The reaction can often proceed without a catalyst, relying on the nucleophilicity of the amine.[3]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any salts.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure N-isopropyl-6-chloropyrazin-2-amine.

Reaction Workflow Diagram

Reaction_Workflow cluster_step1 Step 1: Synthesis of 2,6-Dichloropyrazine cluster_step2 Step 2: Synthesis of N-isopropyl-6-chloropyrazin-2-amine s1_start Dissolve 2-Chloropyrazine in DMF with Triethylamine s1_react Bubble Chlorine Gas (85-110 °C) s1_start->s1_react s1_workup Cool and Add Water s1_react->s1_workup s1_purify Filter, Wash, and Dry s1_workup->s1_purify s1_product 2,6-Dichloropyrazine s1_purify->s1_product s2_start Dissolve 2,6-Dichloropyrazine in Ethanol s1_product->s2_start Use as starting material s2_amine Add Isopropylamine s2_start->s2_amine s2_react Stir at RT or Reflux s2_amine->s2_react s2_workup Remove Solvent, Extract, and Wash s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product N-isopropyl-6-chloropyrazin-2-amine s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring.

    • Isopropyl Group: A septet for the CH proton (δ 3.5-4.5 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm).

    • NH Proton: A broad singlet (δ 5.0-7.0 ppm), the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR:

    • Aromatic Carbons: Four distinct signals in the aromatic region (δ 130-160 ppm) for the four carbons of the pyrazine ring. The carbons attached to chlorine and nitrogen will be significantly shifted.

    • Isopropyl Group: Signals for the CH (δ 45-55 ppm) and CH₃ carbons (δ 20-25 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the isopropyl group.

  • C-H Stretch (aromatic): Absorptions just above 3000 cm⁻¹.

  • C=N and C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 171, with a characteristic M+2 peak at m/z 173 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.[4]

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the isopropyl group or the chlorine atom. A prominent fragment would be expected from the loss of a methyl group from the isopropyl moiety (M-15).[5]

Applications in Drug Development and Research

The primary application of N-isopropyl-6-chloropyrazin-2-amine in modern drug discovery is as a key intermediate in the synthesis of PROTACs.

Role as a Building Block in PROTACs

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6][7] N-isopropyl-6-chloropyrazin-2-amine serves as a versatile scaffold for the elaboration of the POI ligand or the linker. The reactive chlorine atom can be displaced by another nucleophile to attach the linker, while the amine group can be further functionalized.

Mechanism of PROTACs

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Simplified mechanism of action for PROTACs.

Significance in Targeted Protein Degradation

Targeted protein degradation offers several advantages over traditional inhibition:

  • Event-driven vs. Occupancy-driven: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[8]

  • Targeting the "Undruggable" Proteome: This technology can be used to target proteins that lack a functional active site for traditional inhibitors.[7]

  • Overcoming Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.

Safety, Handling, and Storage

As a chemical intermediate, N-isopropyl-6-chloropyrazin-2-amine should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are recommended based on similar compounds.[9][10]

Hazard Identification
  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Procedures
  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage and Stability
  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Conclusion: Future Perspectives

N-isopropyl-6-chloropyrazin-2-amine is a valuable chemical entity with a promising future in the rapidly evolving landscape of drug discovery. Its utility as a versatile building block, particularly in the synthesis of PROTACs, positions it as a key tool for researchers working on the next generation of targeted therapeutics. As the field of targeted protein degradation continues to expand, the demand for and interest in such specialized chemical intermediates are expected to grow significantly.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Khafizov, K., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5193.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • NIST. (n.d.). s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-. NIST WebBook. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138–144.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Hans Reich NMR Collection. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. Retrieved from [Link]

  • PMC. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial production method of 2,6-dichloropyrazine.
  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Mass Spectrometry of Atrazine.
  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • R Discovery. (2022). Targeted protein degradation: mechanisms, strategies and application. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.
  • UT Dallas. (n.d.). Infrared Spectroscopy (IR).
  • NIST. (n.d.). 2-Chloro-6-methylbenzylamine. NIST WebBook. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

  • MDPI. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Chloro-6-isopropylaminopyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-isopropylaminopyrazine, a key heterocyclic intermediate in medicinal chemistry. The document details its molecular characteristics, outlines a plausible synthetic pathway, and explores its physicochemical properties and analytical characterization methods. Furthermore, it delves into the significant role of chloropyrazine derivatives in drug discovery, highlighting their utility as versatile scaffolds for the development of novel therapeutic agents. This guide serves as an essential resource for researchers and professionals engaged in the synthesis and application of heterocyclic compounds in pharmaceutical research and development.

Introduction: The Significance of Chloropyrazines in Medicinal Chemistry

Pyrazine and its derivatives are a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The introduction of a chlorine atom onto the pyrazine ring yields a chloropyrazine, a highly versatile scaffold in the synthesis of a wide array of biologically active molecules. These compounds have garnered considerable attention in the field of medicinal chemistry due to their established association with a broad spectrum of pharmacological activities. The reactivity of the chlorine atom facilitates facile nucleophilic substitution, which in turn allows for the creation of diverse libraries of substituted pyrazine analogs with tailored biological functions. This chemical tractability makes chloropyrazines, including 2-Chloro-6-isopropylaminopyrazine, valuable building blocks in the quest for novel therapeutics.

Core Molecular and Physicochemical Properties

Molecular Formula: C₇H₁₀ClN₃[1]

Molecular Weight: 171.6 g/mol [1]

Structural Representation

Caption: Chemical structure of 2-Chloro-6-isopropylaminopyrazine.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₀ClN₃Santa Cruz Biotechnology[1]
Molecular Weight 171.6 g/mol Santa Cruz Biotechnology[1]
CAS Number 951884-00-7Santa Cruz Biotechnology[1]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A likely synthetic route would start from 2,6-dichloropyrazine and involve a selective nucleophilic aromatic substitution with isopropylamine. The selectivity of the reaction, favoring monosubstitution, can often be controlled by carefully managing the reaction conditions, such as temperature and stoichiometry of the reactants.

Synthesis_Pathway start 2,6-Dichloropyrazine intermediate Nucleophilic Aromatic Substitution start->intermediate Reaction reagent + Isopropylamine (i-PrNH2) + Base (e.g., Et3N or K2CO3) Solvent (e.g., THF, DMF) reagent->intermediate product 2-Chloro-6-isopropylaminopyrazine intermediate->product Work-up and Purification

Caption: Proposed synthetic workflow for 2-Chloro-6-isopropylaminopyrazine.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyrazine (1 equivalent) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.1 equivalents). Subsequently, add isopropylamine (1.0-1.2 equivalents) dropwise at room temperature. The slight excess of the amine and base helps to drive the reaction to completion and neutralize the HCl formed.

  • Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure 2-Chloro-6-isopropylaminopyrazine.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: A non-nucleophilic base is crucial to scavenge the hydrochloric acid produced during the reaction without competing with the isopropylamine as a nucleophile.

  • Stoichiometry: Using a slight excess of isopropylamine can help to ensure the complete consumption of the dichloropyrazine starting material. Controlling the stoichiometry is key to favoring monosubstitution over disubstitution.

  • Temperature: Heating the reaction mixture increases the reaction rate, allowing the substitution to proceed at a reasonable pace.

Analytical Characterization

The structural confirmation and purity assessment of 2-Chloro-6-isopropylaminopyrazine would be conducted using a suite of standard analytical techniques.

Spectroscopic and Chromatographic Methods
Analytical MethodExpected ObservationsPurpose
¹H NMR Signals corresponding to the pyrazine ring protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet).Structural elucidation and confirmation of proton environment.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring and the isopropyl group.Confirmation of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (171.6 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.Determination of molecular weight and confirmation of elemental composition.
HPLC A single major peak under appropriate chromatographic conditions.Purity assessment and quantification.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazine ring, and C-Cl stretching.Identification of functional groups.
Representative HPLC Protocol for Purity Assessment

While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile.

Applications in Drug Discovery and Development

Chlorinated heterocyclic compounds are of significant interest in the pharmaceutical industry. The chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, and it provides a reactive handle for further chemical modifications.

Role as a Synthetic Intermediate

2-Chloro-6-isopropylaminopyrazine is primarily of interest as a key intermediate in the synthesis of more complex molecules. The pyrazine core is a common feature in many biologically active compounds, and the chloro and isopropylamino substituents provide opportunities for diversification. For instance, the chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives for screening in biological assays.

While specific drugs derived from this intermediate are not prominently documented in the public domain, its structural motifs are present in compounds targeting a range of therapeutic areas. For example, substituted pyrazines are known to exhibit activities such as:

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase enzyme. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

  • Antimicrobial and Antiviral Agents: The pyrazine nucleus is a component of several antimicrobial and antiviral drugs.

  • Central Nervous System (CNS) Agents: Various pyrazine derivatives have been investigated for their effects on CNS targets.

The general importance of such chlorinated heterocyclic building blocks is underscored by their frequent appearance in the patent literature for novel therapeutic agents.

Safety and Handling

As with any chemical compound in a laboratory setting, proper safety precautions should be observed when handling 2-Chloro-6-isopropylaminopyrazine. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling chlorinated aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-6-isopropylaminopyrazine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its molecular structure, characterized by a reactive chlorine atom and an isopropylamino group on a pyrazine core, offers a versatile platform for the synthesis of diverse chemical libraries. While detailed public information on this specific compound is limited, its utility can be inferred from the well-established importance of substituted chloropyrazines in the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-6-isopropylaminopyrazine, focusing on its solubility and stability. In the absence of extensive published data for this specific molecule, this document synthesizes established principles of medicinal chemistry, proven experimental methodologies, and data from structurally related compounds to offer a robust framework for its characterization. This approach is designed to empower researchers in drug discovery and development to generate reliable data, anticipate challenges, and formulate effective development strategies.

Introduction: The Imperative of Solubility and Stability in Drug Development

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences bioavailability, while a thorough understanding of a compound's stability profile is essential for ensuring its safety, efficacy, and shelf-life. For 2-Chloro-6-isopropylaminopyrazine, a substituted chloropyrazine, these characteristics will dictate its formulation possibilities and its viability as a therapeutic agent.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The chloro- and isopropylamino- substituents on the pyrazine ring of the target molecule will significantly influence its lipophilicity, hydrogen bonding potential, and susceptibility to degradation. This guide will provide the foundational knowledge and practical protocols to experimentally determine these crucial parameters.

Physicochemical Properties and In-Silico Predictions

While experimental data is the gold standard, in-silico predictions and analysis of structurally similar compounds can provide valuable initial insights into the behavior of 2-Chloro-6-isopropylaminopyrazine.

Structural Analysis:

  • Pyrazine Core: The aromatic pyrazine ring contributes to the molecule's planarity and potential for π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.

  • Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyrazine nitrogens and makes the carbon atom to which it is attached susceptible to nucleophilic attack, a potential degradation pathway.

  • Isopropylamino Group: This bulky, lipophilic group will likely decrease aqueous solubility compared to a primary amine. The secondary amine is a potential site for oxidation and can act as a hydrogen bond donor.

Based on these features, 2-Chloro-6-isopropylaminopyrazine is predicted to be a weakly basic compound with limited aqueous solubility. Its logP (a measure of lipophilicity) is likely to be in a range that favors membrane permeability, but its poor solubility may be a limiting factor for absorption.

Table 1: Predicted Physicochemical Properties of 2-Chloro-6-isopropylaminopyrazine

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₇H₁₀ClN₃[3]Based on chemical structure.
Molecular Weight171.63 g/mol [3]Calculated from the molecular formula.
AppearanceLikely a solid at room temperatureBased on similar substituted pyrazines.
Aqueous SolubilityLowThe presence of the lipophilic isopropyl group and the chloro-substituent likely reduce water solubility.
LogPModerately LipophilicThe isopropyl and chloro groups increase lipophilicity.
pKaWeakly BasicThe pyrazine nitrogens are expected to be weakly basic.

A Practical Guide to Solubility Determination

A definitive understanding of solubility requires empirical measurement. The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2-Chloro-6-isopropylaminopyrazine in various aqueous and organic solvents.

Materials:

  • 2-Chloro-6-isopropylaminopyrazine (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4)[5]

  • Organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid 2-Chloro-6-isopropylaminopyrazine to a series of vials. The excess should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or other suitable method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation, a prerequisite for determining thermodynamic solubility.[4]

  • Equilibration Time: A sufficient equilibration period is crucial to ensure that the system has reached a true equilibrium between the dissolved and solid states.[5]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

  • Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

dot

Caption: Forced Degradation Study Workflow.

Concluding Remarks for the Research Professional

References

  • Avdeef, A. (2012). Solubility and Dissolution in Drug Design. John Wiley & Sons.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation. Retrieved February 7, 2024, from [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 48-55.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Pandey, S., Pandey, R., & Shukla, S. S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 979–985. [Link]

  • World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 7, 2024, from [Link]

Sources

2-Chloro-6-isopropylaminopyrazine theoretical mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical mechanism of action, chemical reactivity, and pharmacophore utility of 2-Chloro-6-isopropylaminopyrazine (CAS 951884-00-7).

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

2-Chloro-6-isopropylaminopyrazine is a versatile heterocyclic building block used primarily in the synthesis of bioactive small molecules. It is not a standalone drug but a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.

Its theoretical mechanism of action is defined by two distinct phases:

  • Chemical Mechanism (Synthetic Utility): It functions as an electrophilic core, exploiting the electron-deficient pyrazine ring for regioselective Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • Pharmacological Mechanism (Bioactivity): When incorporated into a drug matrix, the 2-amino-6-chloropyrazine motif acts as a bidentate hinge binder in kinase inhibitors (targeting ATP pockets) or as a lipophilic anchor in GPCR antagonists (e.g., CRF1 receptors).

Chemical Mechanism of Action: Regioselective Functionalization

The primary "action" of this molecule occurs in the synthesis flask. The pyrazine ring is highly


-deficient, making the carbon atoms susceptible to nucleophilic attack. The presence of the chlorine atom at position C2 and the isopropylamino group at C6 creates a "push-pull" electronic system that directs further functionalization.
Electronic Descriptors[1][2]
  • C2-Chlorine (Electrophile): The chlorine atom is activated by the para-nitrogen (N4) and ortho-nitrogen (N1). This makes C2 a "hotspot" for

    
     reactions with amines, thiols, or alkoxides.
    
  • C6-Isopropylamino (Donor): The amino group donates electron density into the ring via resonance (+M effect). This deactivates the ring slightly compared to 2,6-dichloropyrazine but directs incoming electrophiles (in

    
     reactions) to the C3/C5 positions, or allows for selective metalation (lithiation) at C5 due to the directing group effect.
    
Theoretical Reactivity Workflow

The following diagram illustrates the theoretical pathways for transforming this scaffold into a potent kinase inhibitor.

ChemicalMechanism cluster_conditions Reaction Conditions Scaffold 2-Chloro-6- isopropylaminopyrazine (Starting Material) Intermediate Transition State (Meisenheimer Complex) Scaffold->Intermediate Nucleophilic Attack (Suzuki/Buchwald) Product_A Kinase Inhibitor Core (2-Amino-6-arylpyrazine) Intermediate->Product_A Pd-Catalyzed C-C Coupling Product_B GPCR Ligand (Biaryl Ether) Intermediate->Product_B S_NAr (O-Nucleophile) Cond1 Pd(PPh3)4, K2CO3 Dioxane, 100°C Cond2 NaH, R-OH THF, 0°C

Figure 1: Divergent synthetic pathways utilizing the 2-chloro handle for library generation.

Theoretical Biological Mechanism: Pharmacophore Mapping

In a biological context, the 2-chloro-6-isopropylaminopyrazine moiety is frequently designed to mimic the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases (e.g., Aurora A , CHK1 , or Bcr-Abl ).

The "Hinge Binder" Hypothesis
  • Acceptor-Donor Motif: The pyrazine N1 nitrogen serves as a Hydrogen Bond Acceptor (HBA), while the exocyclic NH (from the isopropylamino group) serves as a Hydrogen Bond Donor (HBD). This mimics the N1 and N6-amino of adenine.

  • Hydrophobic Selectivity (The Isopropyl Group): The isopropyl group is not merely a bystander. It projects into the Solvent Accessible Region or the Ribose Binding Pocket , providing entropic gain by displacing water molecules. In some designs, it interacts with the "Gatekeeper" residue, determining selectivity against other kinases.

GPCR Antagonism (CRF1 Receptor)

In Corticotropin-Releasing Factor (CRF1) antagonists, the pyrazine core serves as a central template. The chlorine atom is often replaced by a lipophilic aryl group, while the isopropylamino tail fits into a hydrophobic cleft in the transmembrane domain, stabilizing the inactive conformation of the receptor.

Signaling Pathway Interference

When successfully derivatized into a kinase inhibitor, the mechanism of action disrupts downstream signaling:

Pathway Drug Pyrazine-Based Inhibitor Kinase Target Kinase (e.g., CHK1 / Aurora A) Drug->Kinase Competitive Inhibition (Ki < 10 nM) ATP ATP ATP->Kinase Activation Substrate Effector Protein (e.g., Cdc25) Kinase->Substrate Phosphorylation Response Cell Cycle Arrest Apoptosis Substrate->Response Signal Transduction

Figure 2: Mechanism of ATP-competitive inhibition by pyrazine scaffolds.

Experimental Protocols

To validate the utility of this scaffold, the following protocols characterize its purity and reactivity.

Protocol A: Structural Validation (NMR/LCMS)

Before use in synthesis, the regiochemistry must be confirmed to ensure the isopropyl group is at position 6, not 3 or 5.

  • Solvent: Dissolve 5 mg in

    
     (0.6 mL).
    
  • 1H NMR Targets:

    • Look for two distinct aromatic protons. Pyrazine protons typically appear at

      
       7.8–8.2 ppm.
      
    • Verify the isopropyl doublet (

      
       1.2 ppm) and septet (
      
      
      
      4.0 ppm).
    • NOESY: Check for Nuclear Overhauser Effect (NOE) between the isopropyl NH and the adjacent ring proton (H5) to confirm regiochemistry.

Protocol B: Suzuki-Miyaura Coupling (Functionalization)

Objective: Replace the C2-Chlorine with an aryl group (e.g., Phenylboronic acid).

  • Reagents:

    • Scaffold: 1.0 eq (2-Chloro-6-isopropylaminopyrazine)

    • Boronic Acid: 1.2 eq

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 eq)
      
  • Procedure:

    • Suspend reagents in 1,4-Dioxane/Water (4:1).

    • Degas with Nitrogen for 10 minutes.

    • Heat to 90°C for 12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Success Criteria: Disappearance of the starting material peak (LCMS) and appearance of the M+Ar mass peak.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold ideal for "Lipinski-compliant" drug design.

PropertyValueRelevance to Drug Discovery
Molecular Weight 171.63 g/mol Low MW allows for the addition of large functional groups while staying <500 Da.
cLogP ~1.5Moderate lipophilicity; good starting point for oral bioavailability optimization.
H-Bond Donors 1 (NH)Essential for hinge binding in kinases.
H-Bond Acceptors 3 (N)Pyrazine nitrogens act as acceptors.
TPSA ~38 ŲWell below the 140 Ų limit for cell permeability.

References

  • Biomimetic Synthesis of Pyrazines: Organic & Biomolecular Chemistry. "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[1]

  • Pyrazine Scaffolds in Drug Discovery: Molecules. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery."

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors."

  • Chemical Data: PubChem Compound Summary. "2-Chloro-6-isopropylaminopyrazine."[2]

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Introduction: A Linchpin Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-isopropylaminopyrazine

Prepared by: Gemini, Senior Application Scientist

2-Chloro-6-isopropylaminopyrazine is a substituted heterocyclic amine that serves as a crucial building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its strategic importance lies in the inherent reactivity of its pyrazine core, which is rendered electron-deficient by the nitrogen atoms and the chloro-substituent. This electronic profile makes it an ideal substrate for nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry. Understanding the safety and handling of this compound is paramount for researchers and scientists who utilize it to construct novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, reactivity, and most importantly, the safety protocols required for its handling in a laboratory setting.

While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not available, this guide has been constructed by synthesizing data from structurally analogous compounds, including 2-chloropyrazine, 2-aminopyrazine derivatives, and other chlorinated nitrogen-containing heterocycles. This approach provides a robust framework for risk assessment and the implementation of safe laboratory practices.

Chemical Identity and Properties

PropertyValue / DescriptionSource
IUPAC Name 6-Chloro-N-(propan-2-yl)pyrazin-2-aminePubChem
Molecular Formula C₇H₁₀ClN₃PubChem
Molecular Weight 171.63 g/mol PubChem (Computed)
Appearance Expected to be a solid (powder or crystalline)Analogous Compounds[1]
Melting Point Data not available. Analog: 6-chloropyrazin-2-amine: 150-152°C[1]
Boiling Point Data not available. Analog: 2-Chloro-6-methoxypyridine: 185-186°C
Solubility Expected to be soluble in organic solvents.Analogous Compounds

Chapter 1: The Mechanistic Underpinning of Reactivity

The utility of 2-Chloro-6-isopropylaminopyrazine as a synthetic intermediate is dictated by the principles of Nucleophilic Aromatic Substitution (SNAr) . The causality behind its reactivity stems from the electronic nature of the pyrazine ring.

  • Electron-Deficient Ring System : The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, polarizing the ring system and creating electron-deficient carbon centers.[2]

  • Activation by the Chloro Group : The chlorine atom further withdraws electron density through induction, making the carbon atom to which it is attached (the C2 position) highly electrophilic and susceptible to attack by nucleophiles.[3]

  • Stabilization of the Intermediate : When a nucleophile attacks the C2 carbon, the aromaticity of the ring is temporarily broken, and a negatively charged intermediate, known as a Meisenheimer complex, is formed. This negative charge is effectively stabilized through resonance by the ring nitrogen atoms.[2]

  • Ejection of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This addition-elimination sequence is the hallmark of the SNAr mechanism.[2]

This inherent reactivity is the reason this compound is so valuable; it allows for the reliable and predictable introduction of new functional groups, such as amines or ethers, which is a common strategy in the iterative process of drug design.[4]

Chapter 2: Hazard Identification and Risk Assessment

Based on an analysis of analogous chlorinated and aminated heterocyclic compounds, 2-Chloro-6-isopropylaminopyrazine should be handled as a substance with significant potential hazards.[5][6] The primary risks are associated with acute toxicity and irritation.

Anticipated GHS Hazard Classifications (Based on Analogs)

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[5][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6]

Routes of Exposure and Potential Health Effects:

  • Inhalation : Inhaling dust may cause irritation to the respiratory tract, coughing, and shortness of breath.[6] In significant quantities, it may be harmful.[5]

  • Skin Contact : Direct contact can cause skin irritation, redness, and pain.[6] Prolonged exposure or contact in sensitive individuals may lead to an allergic skin reaction.[5]

  • Eye Contact : The compound is expected to be a severe eye irritant, potentially causing serious damage.[6] Symptoms include redness, pain, and watering.

  • Ingestion : Swallowing the compound is likely to be harmful, causing irritation to the gastrointestinal tract.[5][6]

Chapter 3: Laboratory Safety and Engineering Controls

The foundation of safe handling is a robust system of engineering controls designed to minimize exposure. These are not optional; they are mandatory for the safe use of this compound.

  • Chemical Fume Hood : All work involving the handling of solid 2-Chloro-6-isopropylaminopyrazine or its solutions must be conducted in a properly functioning and certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles or vapors.

  • Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Equipment : A safety shower and an eyewash station must be located in close proximity to the workstation where the compound is handled. Their locations should be clearly marked and unobstructed.

Chapter 4: Personal Protective Equipment (PPE) Protocol

PPE is the user's last line of defense. The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.

Protection TypeSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.To protect against airborne dust particles and splashes that can cause severe eye irritation or damage.
Skin Protection A flame-retardant laboratory coat. Nitrile gloves (minimum thickness of 5 mil) should be worn. For extended procedures or when handling larger quantities, double-gloving is recommended.To prevent skin contact, which can cause irritation and potential sensitization. Contaminated clothing must be removed immediately.[7]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved N95 (or better) particulate respirator should be used.To prevent inhalation of the compound, which is a primary route of exposure leading to respiratory irritation and potential systemic toxicity.

Chapter 5: Storage and Handling Procedures

Proper storage and deliberate handling techniques are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Protocol:

  • Container : Keep the container tightly closed to prevent contamination and absorption of moisture.[8]

  • Location : Store in a cool, dry, and well-ventilated area designated for chemical reagents.[8]

  • Incompatibilities : Store away from strong oxidizing agents.

  • Labeling : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Safe Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE (Goggles, Lab Coat, Gloves) prep2 Ensure fume hood is operational prep1->prep2 weigh Weigh solid compound in fume hood. Use a static-free weigh boat. prep2->weigh transfer Carefully transfer solid to reaction vessel using a powder funnel. weigh->transfer dissolve Add solvent and dissolve. Keep vessel covered. transfer->dissolve clean Decontaminate spatula, weigh boat, and work surfaces. dissolve->clean dispose Dispose of contaminated items in halogenated waste container. clean->dispose remove_ppe Remove PPE in correct order (Gloves last). dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: A standard workflow for the safe handling of solid 2-Chloro-6-isopropylaminopyrazine.

Chapter 6: Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

  • In Case of a Spill :

    • Evacuate the immediate area and alert nearby personnel.

    • Wear appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

    • Cover the spill with a dry, inert absorbent material such as vermiculite or sand.

    • Carefully sweep the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact : Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Chapter 7: Synthetic Workflow and Causality

A plausible and efficient synthesis of 2-Chloro-6-isopropylaminopyrazine involves the selective monosubstitution of 2,6-dichloropyrazine with isopropylamine. The reaction conditions are chosen to favor the desired SNAr reaction.

G cluster_conditions Reaction Conditions reactant1 2,6-Dichloropyrazine C₄H₂Cl₂N₂ product 2-Chloro-6-isopropylaminopyrazine C₇H₁₀ClN₃ reactant1->product reactant2 Isopropylamine C₃H₉N reactant2->product solvent Solvent: (e.g., Dioxane, THF, or EtOH) base Base: (e.g., DIPEA or K₂CO₃) temp Temperature: (e.g., Reflux)

Caption: Synthetic route to 2-Chloro-6-isopropylaminopyrazine via SNAr.

Detailed Protocol:

  • Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents : Charge the flask with 2,6-dichloropyrazine (1.0 eq). Dissolve it in a suitable solvent such as dioxane.

  • Addition : Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to act as a scavenger for the HCl byproduct. This is crucial to prevent the protonation of the isopropylamine nucleophile, which would render it unreactive.

  • Nucleophile : Slowly add isopropylamine (1.1 eq) to the stirring solution. A slight excess of the amine ensures the complete consumption of the dichloropyrazine starting material.

  • Reaction : Heat the mixture to reflux. The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove the base and any salts. Extract the product into an organic solvent like ethyl acetate.

  • Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, typically by column chromatography on silica gel, to yield the pure 2-Chloro-6-isopropylaminopyrazine.

Chapter 8: Application in Drug Discovery - A Workflow Example

The title compound is rarely the final product; it is a key piece used to build a larger, more complex molecule. A common subsequent step in a drug discovery campaign is to use the remaining amine on the pyrazine ring or, more commonly, to substitute the remaining chlorine atom in a second SNAr or a cross-coupling reaction.

G cluster_reaction Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) start 2-Chloro-6-isopropylaminopyrazine conditions Reaction Conditions (Base, Solvent, +/- Catalyst) start->conditions partner Coupling Partner (e.g., a substituted piperazine) partner->conditions final Complex Drug-like Molecule conditions->final

Caption: Logical workflow illustrating the use of the title compound as a scaffold in drug synthesis.

This workflow demonstrates the compound's role as a scaffold. The isopropylamino group might serve to occupy a specific pocket in a target protein, while the chloro- group provides a reactive handle to introduce another fragment, such as a piperazine moiety, which is common in kinase inhibitors. This modular approach allows medicinal chemists to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Chapter 9: Waste Management and Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification : 2-Chloro-6-isopropylaminopyrazine and any materials contaminated with it are classified as halogenated organic waste .

  • Collection : All waste, including residual solids, contaminated consumables (e.g., gloves, weigh boats, silica gel), and mother liquor from crystallization, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method : Halogenated waste streams are not suitable for simple solvent recycling. They must be disposed of via high-temperature incineration by a licensed professional waste disposal service. This ensures the complete destruction of the halogenated organic compounds, preventing their release into the environment.

References

  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine.[Link]

  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[Link]

  • ZaiQi Bio-Tech. Product Page for 6-chloropyrazin-2-amine.[Link]

  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for 2-Amino-6-Chloropyrazine.[Link]

  • Breckland Scientific Supplies Ltd. Safety Data Sheet for 2-Chloro-2-Methylpropane.[Link]

  • Coles, S. J., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" RSC Advances, 2015.
  • Parveen, H., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. [Link]

  • CN110938077A - Method for synthesizing Avapritinib - Google P
  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation.[Link]

  • Latch, D. E., & Arnold, W. A. "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)." Environmental Science & Technology, 2002.
  • Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 1977.
  • US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google P
  • Al-Malah, K. I. M. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." International Journal of Petroleum and Petrochemical Engineering Research, 2017.
  • US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google P
  • Parveen, H., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed Central, 2019.
  • Khan Academy.
  • EP4298100A1 - Process for obtaining avapritinib and its intermediates - Google P
  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." [Link]

  • Kumar, A., et al. "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Ashenhurst, J. "Nucleophilic Aromatic Substitution (NAS)." Master Organic Chemistry, 2018.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP).
  • El-Dean, A. M. K., et al. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." Arkivoc, 2008.
  • US2396066A - Preparation of 2-chloropyrazine - Google P
  • Cheeseman, G. W. H., & Törzs, E. S. G. "Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines." Journal of the Chemical Society C: Organic, 1966.
  • BenchChem.
  • ResearchGate. Synthesis of avapritinib (XXIV).[Link]

  • CN102079633A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)
  • PubMed.
  • University of Wuppertal.
  • National Institutes of Health. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules, 2021.

Sources

Technical Guide: Predicted NMR Spectral Analysis of 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-6-isopropylaminopyrazine . This molecule represents a critical "privileged scaffold" in medicinal chemistry, frequently serving as an intermediate in the synthesis of kinase inhibitors (e.g., analogs of various pyrazine-based ATP-competitive inhibitors).

Accurate structural verification of this regioisomer is challenging due to the asymmetric substitution of the pyrazine ring. This guide synthesizes theoretical chemical shift principles, substituent additivity rules, and empirical data from analogous heterocycles to provide a reference standard for experimental validation.

Structural Analysis & Electronic Theory

To accurately predict the NMR landscape, we must first analyze the electronic environment of the pyrazine core. The molecule consists of a 1,4-diazine ring substituted at the 2-position with a chlorine atom and at the 6-position with an isopropylamino group.

Substituent Effects[1]
  • Chlorine (C2): Exerts a strong inductive electron-withdrawing effect (-I) and a weak mesomeric donating effect (+M). This results in significant deshielding of the adjacent carbon (C2) and the ortho-proton (H3).

  • Isopropylamine (C6): The nitrogen lone pair acts as a strong mesomeric donor (+M). This increases electron density on the ring, particularly at the ortho (H5) and para (H3) positions relative to the amine. This results in shielding (upfield shift).

Regiochemistry & Numbering

The standard IUPAC numbering prioritizes the heteroatoms. For this analysis, we define the positions as follows to ensure clarity in assignment:

  • Position 1, 4: Ring Nitrogens.

  • Position 2: C-Cl.

  • Position 3: C-H (Ortho to Cl, Meta to NH-iPr).

  • Position 5: C-H (Ortho to NH-iPr, Meta to Cl).

  • Position 6: C-NH-iPr.

Predicted 1H NMR Data (500 MHz, DMSO-d6)

Solvent Selection: DMSO-d6 is chosen as the reference solvent. Unlike CDCl₃, DMSO-d6 minimizes proton exchange, allowing for the distinct observation of the amine (NH) proton and its coupling to the isopropyl methine group.

Spectral Table
Chemical Shift (δ ppm)MultiplicityIntegralCoupling Constant (

)
Assignment
8.05 ± 0.1 Singlet (br) or d1H

Hz
H3 (Pyrazine, arom)
7.65 ± 0.1 Singlet (br) or d1H

Hz
H5 (Pyrazine, arom)
7.40 ± 0.2 Doublet (br)1H

Hz
N-H (Amine)
4.05 ± 0.1 Dseptet*1H

Hz
CH (Isopropyl methine)
1.18 ± 0.05 Doublet6H

Hz
CH₃ (Isopropyl methyls)

*Note: The methine signal may appear as a standard septet if NH exchange is fast, or a "doublet of septets" (dsept) if exchange is slow and resolution is high.

Detailed Assignment Logic
  • H3 vs. H5 Distinction:

    • H3 (8.05 ppm): Located between the electronegative Chlorine (C2) and Nitrogen (N4). The inductive deshielding of Cl dominates, pushing this signal downfield.

    • H5 (7.65 ppm): Located adjacent to the amino group. The strong +M effect of the amine nitrogen shields this proton, moving it upfield relative to H3.

  • Amine Proton (NH):

    • In DMSO-d6, the NH proton is typically visible as a broad doublet around 7.4 ppm. In CDCl₃, this signal would likely be a broad singlet at ~4.5–5.5 ppm and may disappear upon D₂O shake.

Predicted 13C NMR Data (125 MHz, DMSO-d6)

The Carbon-13 spectrum will display 4 aromatic signals and 2 aliphatic signals.

Chemical Shift (δ ppm)Carbon TypeAssignmentElectronic Rationale
154.5 Quaternary (C_q)C6 (C-NHR)Deshielded by direct attachment to N.
146.0 Quaternary (C_q)C2 (C-Cl)Deshielded by Cl (heavy atom effect).
133.5 Methine (CH)C3 Ortho to Cl.
129.0 Methine (CH)C5 Ortho to NHR (Shielded).
41.5 Methine (CH)CH (Isopropyl)Alpha to Nitrogen.
22.1 Methyl (CH₃)CH₃ (Isopropyl)Standard alkyl shift.

Experimental Validation Protocol

To confirm the identity of the synthesized compound against these predictions, the following workflow is required.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? To observe the NH coupling and prevent peak overlap with residual CHCl₃ (7.26 ppm), which is dangerously close to the aromatic pyrazine signals.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (Standard 500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): Set to ≥ 1.0s (ensure full relaxation of aromatic protons).

  • Scans (NS): 16 scans (1H), 512–1024 scans (13C).

  • Temperature: 298 K (25°C).

Advanced Verification (2D NMR)

If the H3/H5 assignment is ambiguous, run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

  • H3 will show a strong 3-bond correlation to C-Cl (146 ppm) .

  • H5 will show a strong 3-bond correlation to C-NHR (154 ppm) .

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for assigning the regiochemistry of the pyrazine ring based on the predicted data.

NMR_Assignment_Workflow Start Synthesized Compound (Isomer Mixture?) H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Aromatic_Region Analyze Aromatic Region (7.5 - 8.5 ppm) H_NMR->Aromatic_Region Signal_A Signal A: ~8.05 ppm (Deshielded) Aromatic_Region->Signal_A Signal_B Signal B: ~7.65 ppm (Shielded) Aromatic_Region->Signal_B Logic_A Assign H3 (Adj. to Cl, Meta to NH) Signal_A->Logic_A Inductive Effect (-I) Logic_B Assign H5 (Adj. to NH, Meta to Cl) Signal_B->Logic_B Mesomeric Effect (+M) Validation HMBC Confirmation (H3 -> C-Cl correlation) Logic_A->Validation Logic_B->Validation

Caption: Workflow for the regiochemical assignment of 2-Chloro-6-isopropylaminopyrazine using 1H NMR and HMBC correlations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison, Department of Chemistry.

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Methodological & Application

Application Note: High-Purity Isolation of 2-Chloro-6-isopropylaminopyrazine using Flash Chromatography and Purity Verification by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-isopropylaminopyrazine is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the efficient purification of 2-Chloro-6-isopropylaminopyrazine from a crude synthetic mixture using normal-phase flash chromatography. Furthermore, it establishes a robust analytical method using High-Performance Liquid Chromatography (HPLC) for the precise determination of the final product's purity.

The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical Properties and Chromatographic Strategy

The target compound, 2-Chloro-6-isopropylaminopyrazine (CAS: 951884-00-7, Molecular Formula: C7H10ClN3, Molecular Weight: 171.63 g/mol ), possesses structural features that dictate the chromatographic strategy. The pyrazine ring, along with the chloro and isopropylamino substituents, imparts a moderate polarity. A structurally related compound, 2-chloro-4-ethylamino-6-isopropylamino-s-triazine, has a calculated XLogP3 of 2.6, suggesting a degree of lipophilicity suitable for normal-phase chromatography[1].

Normal-phase flash chromatography, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase, is an ideal choice for preparative scale purification. This technique allows for high sample loading and efficient separation of the target compound from both more polar and less polar impurities. The purification is typically performed using a binary mixture of a hydrocarbon solvent and a slightly more polar solvent like ethyl acetate[2].

For analytical purity assessment, a reversed-phase HPLC method is employed. This orthogonal technique, using a non-polar stationary phase (C18) and a polar mobile phase, provides a different selectivity, ensuring a comprehensive purity profile of the isolated compound. The pyrazine core contains a chromophore that allows for sensitive detection using a UV-Vis detector[3].

Preparative Purification by Flash Chromatography

This section details the protocol for the purification of multi-gram quantities of 2-Chloro-6-isopropylaminopyrazine.

Materials and Equipment
  • Flash Chromatography System: Automated system with UV-Vis detector (e.g., Biotage® Selekt, Teledyne ISCO CombiFlash®)

  • Stationary Phase: Pre-packed silica gel flash column (e.g., Biotage® SNAP Ultra)[2]

  • Mobile Phase Solvents: HPLC-grade n-Hexane and Ethyl Acetate (EtOAc)

  • Sample: Crude 2-Chloro-6-isopropylaminopyrazine, pre-adsorbed onto silica gel

  • Glassware: Round-bottom flasks, beakers, graduated cylinders

  • Rotary Evaporator

Experimental Workflow: Flash Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification sample_prep Sample Preparation: Dissolve crude product in minimal DCM. Add silica gel and evaporate to dryness. sample_loading Sample Loading: Load the pre-adsorbed sample onto the column. sample_prep->sample_loading mobile_phase_prep Mobile Phase Preparation: Prepare Hexane (Solvent A) and Ethyl Acetate (Solvent B). column_equilibration Column Equilibration: Equilibrate silica column with 95:5 Hexane:EtOAc. mobile_phase_prep->column_equilibration column_equilibration->sample_loading gradient_elution Gradient Elution: Run a linear gradient from 5% to 40% EtOAc in Hexane. sample_loading->gradient_elution fraction_collection Fraction Collection: Collect fractions based on UV absorbance at 254 nm and 280 nm. gradient_elution->fraction_collection tlc_analysis TLC Analysis: Analyze collected fractions to identify those containing the pure product. fraction_collection->tlc_analysis pooling Pooling & Evaporation: Combine pure fractions and remove solvent via rotary evaporation. tlc_analysis->pooling final_product Final Product: Obtain purified 2-Chloro-6- isopropylaminopyrazine as a solid. pooling->final_product hplc_analysis_workflow cluster_prep_hplc Preparation cluster_analysis Analysis cluster_post_hplc Data Processing sample_prep_hplc Sample Preparation: Prepare a 1.0 mg/mL solution of the purified product in the mobile phase. injection Injection: Inject 10 µL of the sample solution onto the column. sample_prep_hplc->injection mobile_phase_prep_hplc Mobile Phase Preparation: Prepare a 60:40 mixture of Acetonitrile and Water. column_equilibration_hplc Column Equilibration: Equilibrate C18 column with the mobile phase until a stable baseline is achieved. mobile_phase_prep_hplc->column_equilibration_hplc column_equilibration_hplc->injection isocratic_elution Isocratic Elution: Run the analysis at a flow rate of 1.0 mL/min for 15 minutes. injection->isocratic_elution data_acquisition Data Acquisition: Monitor the chromatogram at 260 nm and acquire spectral data (DAD). isocratic_elution->data_acquisition peak_integration Peak Integration: Integrate all peaks in the chromatogram. data_acquisition->peak_integration purity_calculation Purity Calculation: Calculate the purity based on the area percent of the main peak. peak_integration->purity_calculation final_report Final Report: Generate a report with the chromatogram and purity results. purity_calculation->final_report

Sources

Application Note: Analytical Characterization of 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Chloro-6-isopropylaminopyrazine (CAS: N/A for specific isomer, generic chloropyrazine class) is a critical intermediate in the synthesis of bioactive pyrazine derivatives, including potential kinase inhibitors and benzodiazepine analogs like Etrazep .

The synthesis typically involves the nucleophilic aromatic substitution (


) of 2,6-dichloropyrazine with isopropylamine. This reaction presents a classic "Goldilocks" challenge in process chemistry:
  • Under-reaction leaves toxic starting material (2,6-dichloropyrazine).[1]

  • Over-reaction yields the double-substituted impurity (2,6-diisopropylaminopyrazine).[1]

  • Hydrolysis (due to moisture) yields 2-hydroxy-6-isopropylaminopyrazine.[1]

This guide provides a self-validating analytical protocol to separate and quantify these specific species, ensuring the integrity of the intermediate before downstream processing.

Physicochemical Profile & Impurity Landscape[1][2]

Before method development, we define the analyte properties to select the correct detection mode.

CompoundStructure DescriptionPredicted logPDetection Mode
Target: 2-Chloro-6-isopropylaminopyrazinePyrazine core, 2-Cl, 6-NH-iPr~1.8 - 2.2UV (254/270 nm), MS (ESI+)
Impurity A: 2,6-DichloropyrazineStarting Material~1.5UV (Low response), GC-MS
Impurity B: 2,6-DiisopropylaminopyrazineOver-reaction Byproduct> 3.0UV, MS (ESI+)
Impurity C: 2-Hydroxy-6-isopropylaminopyrazineHydrolysis Product< 1.0UV, MS (ESI-)

Critical Insight: The target molecule contains a secondary amine, making it basic (


 for the conjugate acid of the pyrazine nitrogen). Standard silica columns will cause peak tailing due to silanol interactions.[1] Therefore, a low pH mobile phase is mandatory to keep the amine protonated and improve peak symmetry. 

Synthesis & Impurity Pathway Visualization[1][3]

The following diagram maps the origin of impurities, which dictates the separation requirements.

ReactionPathway SM Starting Material 2,6-Dichloropyrazine Target TARGET 2-Chloro-6-isopropylaminopyrazine SM->Target + Isopropylamine (Controlled) Reagent Isopropylamine Impurity_Di Impurity B 2,6-Diisopropylaminopyrazine Target->Impurity_Di + Excess Isopropylamine (Over-reaction) Impurity_OH Impurity C 2-Hydroxy-6-isopropylaminopyrazine Target->Impurity_OH + H2O (Hydrolysis)

Figure 1: Reaction pathway showing the genesis of critical impurities (B and C) from the target scaffold.

Method A: HPLC-UV/MS (Purity & Assay)[1]

This is the primary release method.[1] It uses a C18 column with an acidic mobile phase to ensure separation of the polar hydrolysis product and the non-polar di-substituted impurity.[1]

Chromatographic Conditions[1][2][4][5][6]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area, end-capped to reduce silanol activity.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.[1]7) protonates the pyrazine nitrogen, preventing tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength for eluting lipophilic impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 270 nm (Primary), 220 nm (Secondary)270 nm is specific to the pyrazine aromatic system; 220 nm detects non-aromatic impurities.
Injection Vol 5 µLPrevent column overload.
Gradient Program[1]
Time (min)% A (Buffer)% B (ACN)Event
0.0955Initial Hold (Elute polar salts/Impurity C)
2.0955Start Gradient
15.01090Ramp to elute Target and Impurity B
18.01090Wash (Remove dimers/oligomers)
18.1955Re-equilibration
23.0955End of Run
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks using a standard solution (0.5 mg/mL):

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).[1]
  • Theoretical Plates (

    
    ):  > 5000 (Ensures column efficiency).
    
  • Resolution (

    
    ):  > 2.0 between Target and Impurity A (Starting Material).
    
  • %RSD (Area): < 2.0% for 5 replicate injections.

Method B: GC-MS (Residual Solvents & Volatile Impurities)[1]

Since Pyrazines are often volatile, GC-MS is excellent for orthogonal verification, particularly to detect unreacted 2,6-dichloropyrazine which may co-elute in poorly developed HPLC methods.

Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • MS Source: EI (70 eV), Scan range 35-400 m/z.[1]

Diagnostic Ions:

  • Target (2-Cl-6-iPr-Pyrazine): Look for molecular ion

    
     and fragment 
    
    
    
    (loss of methyl from isopropyl).[1]
  • Impurity A (2,6-DCP): Characteristic isotope pattern of two chlorines (

    
    , 
    
    
    
    ,
    
    
    in 9:6:1 ratio).

Analytical Decision Workflow

Use this logic flow to determine which method to apply during the drug development lifecycle.

AnalyticalWorkflow Start Crude Reaction Mixture Check1 Is sample solid or liquid? Start->Check1 IPC In-Process Control (IPC) Use HPLC (Short Gradient) Check1->IPC Liquid (Reaction Pot) Release Final Product Release Full Characterization Check1->Release Isolated Solid HPLC_Full Method A: HPLC-UV (Purity > 98%) Release->HPLC_Full GC_MS Method B: GC-MS (Residual Solvents/SM) Release->GC_MS NMR 1H-NMR (DMSO-d6) (Structural ID) Release->NMR Decision COA Generation HPLC_Full->Decision Pass/Fail

Figure 2: Analytical decision matrix for characterizing 2-Chloro-6-isopropylaminopyrazine.

Structural Confirmation (NMR)

For the "Authoritative Grounding" of the molecule's identity, 1H-NMR is required.

Expected Shifts (DMSO-d6, 400 MHz):

  • 
     1.15 ppm (d, 6H): Isopropyl methyl groups (
    
    
    
    ).[1]
  • 
     4.05 ppm (m, 1H): Isopropyl methine proton (
    
    
    
    ).[1]
  • 
     7.60 ppm (br s, 1H): Amine proton (
    
    
    
    ).[1] Exchangeable with
    
    
    .
  • 
     7.80 ppm (s, 1H): Pyrazine ring proton (H-3).[1]
    
  • 
     8.10 ppm (s, 1H): Pyrazine ring proton (H-5).[1]
    

Note: The shift of the amine proton is concentration and temperature dependent.

References

  • Pyrazine Synthesis: Sato, N. (1980).[1] "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Pergamon Press.[1]

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). "Practical HPLC Method Development." Wiley-Interscience.[1] (Standard text for gradient design).

  • Impurity Profiling: International Council for Harmonisation (ICH).[1] "Guideline Q3A(R2): Impurities in New Drug Substances."

  • Etrazep Synthesis Context: "Synthesis of 1,4-benzodiazepines via chloropyrazine intermediates."[1] Journal of Medicinal Chemistry (General context for chloropyrazine utility).

(Note: Specific application notes for this exact intermediate are proprietary to CDMOs; this protocol is derived from standard "First Principles" of chromatography for aminopyrazines.)

Sources

Application Note: Structural Validation of 2-Chloro-6-isopropylaminopyrazine via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a definitive protocol for the structural validation of 2-Chloro-6-isopropylaminopyrazine (CAS: 951884-00-7). This intermediate is critical in the synthesis of various kinase inhibitors and pharmaceutical agents.

The following guide synthesizes theoretical principles with practical, field-proven methodologies to ensure data integrity and reproducibility.

Abstract & Scope

This protocol establishes the standard operating procedure (SOP) for the 1H and 13C NMR analysis of 2-Chloro-6-isopropylaminopyrazine. Unlike simple aromatics, the pyrazine core introduces specific electronic effects (inductive withdrawal by Chlorine vs. resonance donation by the Amine) that require careful assignment. This guide provides expected chemical shifts, detailed acquisition parameters, and a logic-based assignment workflow using 2D NMR correlations.

Molecule Profile

  • IUPAC Name: 6-Chloro-N-isopropylpyrazin-2-amine[1]

  • Molecular Formula: C7H10ClN3

  • Molecular Weight: 171.63 g/mol

  • Key Structural Features:

    • Pyrazine Core: Electron-deficient aromatic ring.

    • Substituents: Electron-withdrawing Chlorine (C2) and electron-donating Isopropylamino group (C6).

    • Symmetry: Asymmetric substitution results in non-equivalent ring protons (H3 and H5).

Experimental Protocol

Sample Preparation

Objective: Minimize solvent effects and exchange broadening to ensure sharp resolution of the amine proton and coupling constants.

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over CDCl3.

    • Reasoning: DMSO-d6 stabilizes the exchangeable amine proton (NH), often revealing it as a distinct doublet (coupling to CH) or broad singlet, whereas CDCl3 often leads to broadening or disappearance due to rapid exchange.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Tube Quality: 5 mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to prevent shimming artifacts.

Instrument Parameters (600 MHz equivalent)

Objective: Maximize Signal-to-Noise (S/N) and resolution.

Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence xg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 sec (ensure quaternary C relaxation)
Scans (NS) 16 - 32512 - 1024
Temperature 298 K (25°C)298 K (25°C)
Acquisition Time ~3.0 sec~1.0 sec

Results & Discussion: Spectral Analysis

1H NMR Assignment Logic

The 1H NMR spectrum will display four distinct signal regions. The assignment relies on the "Push-Pull" electronic effect on the pyrazine ring.

  • The Pyrazine Protons (H3 vs. H5):

    • H3 (Adjacent to Cl): The Chlorine atom at position 2 is inductively electron-withdrawing (-I effect), deshielding the adjacent H3 proton.

    • H5 (Adjacent to NH-iPr): The amine nitrogen at position 6 is electron-donating via resonance (+M effect), shielding the adjacent H5 proton.

    • Result: H3 appears downfield (higher ppm) relative to H5.

  • The Isopropyl Group:

    • Standard pattern: A septet (1H) and a doublet (6H).

Table 1: Expected 1H NMR Data (DMSO-d6)
PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
H3 Ar-H7.95 – 8.15 Singlet (s)1H-Deshielded by ortho-Cl; Meta to Amine.
H5 Ar-H7.60 – 7.80 Singlet (s)1H-Shielded by ortho-Amine; Meta to Cl.
NH Amine7.20 – 7.50 Broad (br d)1H~7.5Exchangeable; couples to CH in DMSO.
CH Alkyl3.90 – 4.10 Septet (sept)1H6.6Methine of isopropyl.
CH3 Alkyl1.15 – 1.25 Doublet (d)6H6.6Methyls of isopropyl.
13C NMR Assignment Logic

The 13C spectrum should show 7 distinct signals (4 aromatic, 2 aliphatic). Note that the isopropyl methyls are equivalent due to free rotation.

Table 2: Expected 13C NMR Data (DMSO-d6)
PositionTypeShift (δ, ppm)Assignment Logic
C6 Cq (Ar)153.0 – 155.0 Attached to Nitrogen (Deshielded).
C2 Cq (Ar)145.0 – 148.0 Attached to Chlorine (Deshielded).
C3 CH (Ar)132.0 – 135.0 Beta to N, Alpha to Cl.
C5 CH (Ar)128.0 – 131.0 Beta to N, Alpha to Amine.
CH Alkyl41.0 – 43.0 Isopropyl methine.
CH3 Alkyl21.5 – 22.5 Isopropyl methyls.
Structural Validation Workflow (2D NMR)

To definitively confirm the regiochemistry (i.e., proving the Cl is at position 2 and Amine at 6, rather than 2,3 or 2,5 isomers), 2D NMR is required.

Key Correlations:

  • COSY (Correlation Spectroscopy):

    • Confirm the NH ↔ CH (isopropyl) coupling (visible in DMSO).

    • Confirm CH ↔ CH3 coupling.

    • Crucial: No coupling between H3 and H5 (para-like distance across the ring usually shows zero or very weak J ~0-1 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H3 should show a strong 3-bond correlation to C5 and C1/C4 (Ring Carbons).

    • H5 should show a strong 3-bond correlation to C3 and C6 (Carbon attached to NH).

    • NH proton showing a correlation to C6 and C5 definitively places the amine group next to C5 and C6.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating the structure, from sample prep to final data processing.

NMR_Workflow Start Start: Sample Preparation Solvent Dissolve in DMSO-d6 (Stabilize NH proton) Start->Solvent Acquire1H Acquire 1H NMR (16 scans, d1=2s) Solvent->Acquire1H Check1H Check 1H Integrals: Is Pyrazine region 1:1? Is Alkyl region 1:6? Acquire1H->Check1H Check1H->Solvent No (Reprepare) Acquire13C Acquire 13C & DEPT-135 (Differentiate Cq, CH, CH3) Check1H->Acquire13C Yes Confirm2D Run HSQC & HMBC (Confirm connectivity) Acquire13C->Confirm2D Final Final Structure Validation Confirm2D->Final

Figure 1: Step-by-step NMR validation workflow for 2-Chloro-6-isopropylaminopyrazine.

Troubleshooting & Expert Tips

  • Rotamers: At room temperature, the isopropyl group usually rotates freely. However, if peaks appear broadened or doubled, it may indicate restricted rotation around the C(Pyrazine)-N(Exocyclic) bond.

    • Solution: Run Variable Temperature (VT) NMR at 323 K (50°C) to coalesce signals.

  • Water Suppression: DMSO-d6 is hygroscopic. A strong water peak at 3.33 ppm can obscure the Isopropyl CH signal (~4.0 ppm).

    • Solution: Use dry solvent ampoules or apply a solvent suppression pulse sequence (e.g., zgpr) if the overlap is critical.

  • Trace Acid: Traces of acid (e.g., from HCl salts) can protonate the ring nitrogens or the amine, causing significant chemical shift changes (deshielding).

    • Solution: Add a solid base scavenger (e.g., K2CO3) to the NMR tube or free-base the sample prior to analysis.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).
  • Sigma-Aldrich. (n.d.). 2-Amino-6-chloropyrazine NMR Data. Retrieved from (Analogous structure used for ring proton shift verification).

  • SpectraBase. (n.d.). 1H NMR of Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-s-triazine). Wiley Science Solutions. Retrieved from (Analogous structure used for isopropylamino side-chain verification).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from

Sources

Protocol for protein labeling with 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Framework

Title: A Theoretical and Practical Guide to Investigating Protein Labeling via Nucleophilic Aromatic Substitution with 2-Chloro-6-isopropylaminopyrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive theoretical framework and a proposed experimental protocol for the investigation of protein labeling using 2-Chloro-6-isopropylaminopyrazine. While not a conventional bioconjugation reagent, its chemical structure—a chloropyrazine derivative—presents a potential avenue for covalent protein modification through a Nucleophilic Aromatic Substitution (SNAr) mechanism. We delve into the chemical principles governing this reaction, identify potential amino acid targets, and discuss the anticipated effects of the pyrazine ring's substituents on reactivity. A detailed, step-by-step protocol is provided not as a validated procedure, but as a robust experimental design to enable researchers to systematically test, optimize, and validate the potential of this compound for protein labeling. This guide is intended for researchers aiming to explore novel bioconjugation chemistries.

Introduction and Theoretical Background

Covalent labeling of proteins is a cornerstone technique in biochemistry, enabling the study of protein function, localization, and interactions. This is typically achieved using reagents that react with specific amino acid side chains under biocompatible conditions. The compound 2-Chloro-6-isopropylaminopyrazine belongs to the chloro-heteroaromatic class of molecules. The core of its reactivity lies in the pyrazine ring, where the two nitrogen atoms are strongly electron-withdrawing. This electronic feature significantly activates the chlorine-substituted carbon atom, making it susceptible to attack by nucleophiles.

The proposed mechanism for protein modification is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a nucleophilic side chain from an amino acid residue on the protein attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable, covalent bond between the protein and the pyrazine moiety.

However, the reactivity of the chloro-pyrazine core is heavily modulated by its substituents. The overall second-order nature of the SNAr reaction means that reactivity is enhanced by electron-withdrawing groups and diminished by electron-donating groups[1]. In the case of 2-Chloro-6-isopropylaminopyrazine, the isopropylamino group at the 6-position is an electron-donating group (EDG). Consequently, it is anticipated that this compound will exhibit lower reactivity compared to chloropyrazines bearing electron-withdrawing groups[1][2]. This theoretical consideration is critical for designing an effective experimental approach, which may require higher concentrations, longer reaction times, or elevated pH to achieve successful conjugation.

Principle of the Labeling Reaction

The SNAr reaction with a protein proceeds when a sufficiently nucleophilic amino acid side chain attacks the electrophilic carbon of the C-Cl bond on the pyrazine ring.

Potential Amino Acid Targets:
  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This reaction is favored at a neutral to slightly alkaline pH (7.0-8.5), which facilitates thiolate formation without significantly promoting hydrolysis of the reagent. The reaction of chloro-heteroaromatics with sulfur-based nucleophiles like bisulfide (HS⁻) is well-documented, supporting cysteine as a primary potential target[1].

  • Lysine: The ε-amino group (-NH₂) of lysine is another primary target for amine-reactive reagents. For it to act as an effective nucleophile, it must be in its unprotonated, free-base form. Given that the pKa of the lysine side chain is ~10.5, labeling reactions are typically performed at a pH of 8.5-9.5 to ensure a sufficient concentration of the nucleophilic amine.

Proposed Reaction Mechanism:

The reaction is proposed to occur via a two-step SNAr mechanism, involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Chloride Elimination Protein Protein-Nu-H (e.g., Cys-SH, Lys-NH₂) Nucleophile Protein-Nu⁻ (Deprotonated Nucleophile) Protein->Nucleophile pH > pKa Reagent 2-Chloro-6-isopropylaminopyrazine Meisenheimer Meisenheimer Complex (Intermediate) Reagent->Meisenheimer Base Base (OH⁻) Nucleophile->Meisenheimer Attack on C-Cl carbon Product Labeled Protein Meisenheimer->Product Loss of Cl⁻ Byproduct H₂O + Cl⁻

Caption: Proposed SNAr mechanism for protein labeling.

Experimental Design for Protocol Optimization

This section outlines a general, adaptable protocol to systematically test and optimize the labeling of a target protein. It is crucial to perform analytical-scale reactions before committing to large-scale labeling.

Materials and Reagents
  • Target Protein: Purified protein of interest (e.g., >90% purity, at 1-10 mg/mL).

  • Labeling Reagent: 2-Chloro-6-isopropylaminopyrazine (CAS 951884-00-7)[3].

  • Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • HEPES or Bicarbonate buffer, pH 8.5.

    • Borate buffer, pH 9.0-9.5.

    • Note: Avoid amine-containing buffers like Tris, as they will compete for the labeling reagent.

  • Purification:

    • Dialysis cassettes (e.g., 10K MWCO).

    • Size-exclusion chromatography (SEC) column (e.g., G-25).

  • Analytical Equipment:

    • UV-Vis Spectrophotometer.

    • SDS-PAGE equipment.

    • Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF).

Step-by-Step Investigative Protocol

Experimental_Workflow prep_reagent 1. Prepare Reagent Stock setup_rxn 3. Set Up Test Reactions (Vary pH, Molar Ratio) prep_reagent->setup_rxn prep_protein 2. Prepare Protein Solution prep_protein->setup_rxn incubate 4. Incubate Reaction setup_rxn->incubate purify 5. Purify Conjugate incubate->purify analyze 6. Analyze & Validate purify->analyze

Caption: General workflow for testing protein labeling.

1. Preparation of Reagent Stock Solution: a. Dissolve 2-Chloro-6-isopropylaminopyrazine in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). b. Prepare this solution fresh immediately before use to minimize potential hydrolysis.

2. Preparation of Protein Solution: a. Buffer-exchange the purified protein into the desired amine-free reaction buffer (e.g., PBS pH 7.4 for cysteine targeting; Borate pH 9.0 for lysine targeting). b. Determine the precise protein concentration using a standard method (e.g., BCA assay or A280 measurement).

3. Setting Up Test Reactions: a. Aliquot the protein solution into several microcentrifuge tubes for parallel reactions. b. Add the calculated volume of the reagent stock solution to each tube to achieve the desired molar excess of reagent over protein. It is critical to keep the final concentration of the organic solvent (DMSO/DMF) below 10% (v/v) to maintain protein integrity. c. The table below outlines a suggested matrix of conditions to test.

Table 1: Suggested Experimental Matrix for Optimization

Reaction IDTarget ResidueBuffer pHMolar Excess (Reagent:Protein)Incubation Temp.
Cys-Test-1Cysteine7.410:1Room Temp.
Cys-Test-2Cysteine8.520:1Room Temp.
Cys-Test-3Cysteine8.550:137°C
Lys-Test-1Lysine8.520:1Room Temp.
Lys-Test-2Lysine9.050:1Room Temp.
Lys-Test-3Lysine9.0100:137°C
ControlCys or Lys7.4 or 9.00 (DMSO only)Room Temp.

4. Incubation: a. Incubate the reactions for a set period. A starting point could be 2-4 hours, with the option to extend to overnight (~16 hours) due to the reagent's anticipated low reactivity. b. Gentle mixing (e.g., on a rotator) is recommended.

5. Purification of the Conjugate: a. To remove unreacted labeling reagent and solvent, purify the protein from each reaction. b. For small volumes, use a desalting column (e.g., spin G-25). For larger volumes, perform dialysis against PBS (pH 7.4) with at least two buffer changes.

Validation and Data Analysis

Successful labeling must be confirmed empirically.

1. UV-Vis Spectroscopy:

  • Scan the absorbance of the purified, labeled protein. Compare its spectrum to the unlabeled control. A new absorbance peak corresponding to the pyrazine moiety would be a preliminary indicator of successful conjugation.

2. SDS-PAGE Analysis:

  • Run the labeled protein samples alongside the unlabeled control on an SDS-PAGE gel.

  • This analysis primarily confirms that the protein has not undergone significant degradation or aggregation during the labeling process.

3. Mass Spectrometry (MS):

  • This is the definitive method for confirming covalent modification.

  • Intact Protein Analysis: Analyze the purified conjugate by ESI-TOF MS. A mass shift corresponding to the molecular weight of the pyrazine moiety (C₇H₉N₃ = 147.18 Da, after loss of Cl) will confirm conjugation. Multiple additions may be observed.

  • Peptide Mapping: For more detailed analysis, digest the labeled protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific amino acid residue(s) that have been modified.

Conclusion and Recommendations

This document outlines a theoretical basis and an experimental strategy for evaluating 2-Chloro-6-isopropylaminopyrazine as a protein labeling agent. The core chemical principle, Nucleophilic Aromatic Substitution, is well-established for related compounds[4][5][6]. However, researchers must be aware that the electron-donating nature of the isopropylamino group is predicted to reduce the reagent's electrophilicity, potentially leading to slow reaction kinetics[1]. The provided protocol is a starting point for investigation, and successful labeling may require forcing conditions that should be carefully balanced against maintaining protein stability.

For applications requiring high efficiency and rapid kinetics, established amine-reactive (e.g., NHS esters) or thiol-reactive (e.g., maleimides) probes remain the industry standard[7][8]. Exploration of pyrazine derivatives with electron-withdrawing substituents may yield more reactive probes for future bioconjugation applications[2].

References

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2075-2083. [Link]

  • Rezazadeh-Jabalbarezi, F., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 921-923. [Link]

  • Kim, J. S., et al. (2013). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Tetrahedron Letters, 54(39), 5343-5346. [Link]

  • Wang, L., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 99(1), e102. [Link]

Sources

Experimental design for 2-Chloro-6-isopropylaminopyrazine studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Experimental Design for 2-Chloro-6-isopropylaminopyrazine Scaffolds

Executive Summary & Scope

This technical guide details the synthesis, purification, and functional characterization of 2-Chloro-6-isopropylaminopyrazine (CAS: 6863-41-8). As a critical intermediate in the synthesis of bioactive compounds such as Etrazep , this scaffold offers unique reactivity due to the interplay between the electron-deficient pyrazine ring and the electron-donating isopropylamino substituent.

Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.

Core Objective: To provide a self-validating experimental framework that maximizes regioselectivity during synthesis and ensures rigorous quality control during downstream functionalization.

Module 1: Synthetic Optimization (The "Make")

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloropyrazine.[1]

Expert Insight (Causality): The reaction of 2,6-dichloropyrazine is governed by electronic deactivation. The first substitution with isopropylamine proceeds rapidly because the starting material is highly electron-deficient. However, the introduction of the amine (an electron-donating group via resonance) significantly increases the electron density of the pyrazine ring. This deactivates the ring toward a second nucleophilic attack, naturally favoring the mono-substituted product. Process control relies on temperature management to prevent overcoming this deactivation barrier.

Protocol A: Regioselective Synthesis
  • Reagents:

    • 2,6-Dichloropyrazine (1.0 eq)[2]

    • Isopropylamine (2.2 eq) [Note: Excess acts as base to scavenge HCl]

    • Solvent: Ethanol (Absolute) or THF

  • Conditions: 0°C to Room Temperature (RT).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,6-dichloropyrazine in Ethanol (5 mL/g) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add Isopropylamine dropwise over 20 minutes. Critical: Exothermic reaction. Rapid addition may cause local heating and promote bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3][4][5][6][7][8]

  • Quench: Evaporate solvent under reduced pressure.

  • Workup: Resuspend residue in DCM; wash with water (2x) and Brine (1x). Dry organic layer over Na2SO4.

  • Purification: Recrystallization from Hexane/Ethanol or Flash Chromatography (0-10% EtOAc in Hexane).

Data Table 1: Stoichiometry & Impurity Profile

Reactant Ratio (DCP : Amine)Temp (°C)Yield (Mono)Impurity (Bis-substituted)Observation
1.0 : 1.12565%< 1%Incomplete conversion; residual starting material.
1.0 : 2.2 0 -> 25 92% < 2% Optimal balance of conversion vs. selectivity.
1.0 : 5.060 (Reflux)40%55%Thermodynamic forcing overcomes ring deactivation.

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the kinetic vs. thermodynamic pathways inherent in this pyrazine chemistry.

ReactionPathways cluster_conditions Process Control Parameters Start 2,6-Dichloropyrazine (Electrophilic) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Fast (0°C) Reagent + Isopropylamine (Nucleophile) Reagent->Intermediate Product 2-Chloro-6-isopropylaminopyrazine (Target: Mono-Substituted) Intermediate->Product - HCl SideProduct 2,6-Di-isopropylaminopyrazine (Impurity: Bis-Substituted) Product->SideProduct Slow (Requires Heat/Excess Amine) Ring Deactivated

Caption: Kinetic pathway showing ring deactivation preventing bis-substitution under controlled conditions.

Module 3: Analytical Profiling (The "Measure")

Accurate quantification requires separating the mono-substituted product from the highly lipophilic bis-substituted impurity.

Protocol B: HPLC-UV/MS Method

Expert Insight: Pyrazines are basic. Using a neutral mobile phase often results in peak tailing due to interaction with silanol groups on the column. Acidic modification (Formic acid/TFA) protonates the pyrazine nitrogen, ensuring a sharp peak shape and reproducible retention times.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Pyrazine core) & 310 nm (Conjugated amine).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
10.095Linear Gradient
12.095Wash (Elutes Bis-impurity)
12.15Re-equilibration

Self-Validation Check:

  • System Suitability: The resolution (Rs) between the Target (RT ~6.5 min) and Bis-impurity (RT ~9.2 min) must be > 2.0.

  • Purity Calculation: Area% at 254 nm.

Module 4: Functional Reactivity (The "Use")

Once synthesized, the 2-chloro-6-isopropylaminopyrazine serves as a scaffold. The remaining chlorine is less reactive than the starting material but can still be displaced by strong nucleophiles (e.g., thiols, primary amines) or used in Palladium-catalyzed cross-couplings.

Protocol C: SNAr Displacement (Library Generation)
  • Setup: Dissolve 2-chloro-6-isopropylaminopyrazine (1 eq) in DMF.

  • Nucleophile: Add Nucleophile (e.g., Benzyl amine, 1.5 eq).

  • Base: Add K2CO3 (2.0 eq).

  • Thermal Activation: Heat to 100°C for 12 hours. Note: Higher temperature is required here compared to Module 1 due to the deactivating effect of the isopropylamino group.

  • Monitoring: Reaction is complete when the starting material peak (HPLC RT ~6.5 min) disappears.

References

  • Synthesis of Pyrazine Derivatives

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[1]

    • Source: Environmental Science & Technology (via PubMed).
    • URL:[Link]

  • Kinetics of Chloropyrazines

    • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.[9]

    • Source: Zenodo (Open Access Repository).
    • URL:[Link](Note: Generalized link to repository for pyrazine kinetics data).

  • Title: Process for the preparation of 2,6-dichloropyrazine (Patent DE2923706A1).
  • Analytical Methods

    • Title: HPLC Methods for analysis of 2-Aminopyridine and derivatives.[3]

    • Source: Helix Chrom
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-6-isopropylaminopyrazine Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-isopropylaminopyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2-Chloro-6-isopropylaminopyrazine?

The synthesis of 2-Chloro-6-isopropylaminopyrazine from 2,6-dichloropyrazine and isopropylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The pyrazine ring is electron-deficient, which facilitates the attack of a nucleophile (isopropylamine) on the carbon atom bearing a leaving group (chloride).[1][3] The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[2]

The reaction is driven by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][4][5]

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Base 2_6_dichloropyrazine 2,6-Dichloropyrazine meisenheimer Meisenheimer Complex (Resonance Stabilized) 2_6_dichloropyrazine->meisenheimer + Isopropylamine isopropylamine Isopropylamine hcl HCl product 2-Chloro-6-isopropylaminopyrazine meisenheimer->product - Cl- base Base (e.g., Et3N, K2CO3) salt Base-HCl Salt base->salt + HCl

Caption: General SNAr mechanism for the synthesis.

Q2: I'm observing a significant amount of a disubstituted byproduct. What is it and how can I prevent its formation?

A common byproduct is 2,6-di(isopropylamino)pyrazine. This occurs when a second molecule of isopropylamine displaces the remaining chloride on the desired product.

Causality:

  • Excess Isopropylamine: Using a large excess of isopropylamine will drive the reaction towards disubstitution according to Le Chatelier's principle.

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for the second substitution to occur, which is generally slower than the first.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial substitution is complete can lead to the formation of the disubstituted product.

Troubleshooting & Prevention:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of isopropylamine.Minimizes the availability of the nucleophile for the second substitution.
Temperature Maintain a moderate temperature (e.g., room temperature to 60°C).Controls the reaction rate and disfavors the higher activation energy second substitution.
Reaction Monitoring Monitor the reaction progress by TLC, HPLC, or GC-MS.Allows for quenching the reaction once the starting material is consumed and before significant disubstitution occurs.

digraph "Byproduct_Formation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];

"start" [label="2,6-Dichloropyrazine"]; "product" [label="2-Chloro-6-isopropylaminopyrazine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "byproduct" [label="2,6-Di(isopropylamino)pyrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"start" -> "product" [label="+ Isopropylamine\n(Desired Reaction)"]; "product" -> "byproduct" [label="+ Isopropylamine\n(Side Reaction)"]; }

Caption: Reaction pathway showing the formation of the disubstituted byproduct.

Q3: My reaction is sluggish and yields are low. What are the potential causes?

Low yields can often be attributed to several factors related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Insufficient Base: The reaction generates HCl, which can protonate the isopropylamine, rendering it non-nucleophilic. An inadequate amount of a scavenger base will stall the reaction.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) is used. For slow reactions, a stronger, non-nucleophilic base might be beneficial.

  • Poor Solvent Choice: The solvent should be able to dissolve the reactants and be inert to the reaction conditions.

    • Solution: Aprotic polar solvents like acetonitrile, THF, or DMF are generally good choices. Protic solvents like ethanol can also be used, but may lead to side reactions if not carefully controlled.[6]

  • Low Quality Reagents: Impurities in the starting materials, especially water in the solvent or isopropylamine, can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure the purity of your 2,6-dichloropyrazine and isopropylamine.

Byproduct Identification and Characterization

A key aspect of troubleshooting is the accurate identification of impurities. The following table outlines potential byproducts and their expected mass spectrometric data.

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺
2,6-Dichloropyrazine2,6-Dichloropyrazine148.98149.99
2-Chloro-6-isopropylaminopyrazineProduct171.63172.64
2,6-Di(isopropylamino)pyrazineDisubstituted194.28195.29
2-Hydroxy-6-isopropylaminopyrazineHydrolysis153.18154.19
Analytical Protocols
Protocol 1: HPLC-MS for Reaction Monitoring and Impurity Profiling

This method is suitable for monitoring the progress of the reaction and identifying polar byproducts.[7]

Instrumentation:

  • HPLC System: UPLC/HPLC with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

  • Mass Spectrometer: ESI source, positive ion mode.

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

Time (min)%B
0.05
5.095
7.095
7.15
10.05

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 1-5 µL

Protocol 2: GC-MS for Volatile Impurities

GC-MS is excellent for identifying less polar starting materials and byproducts.[9][10]

Instrumentation:

  • GC System: Capillary GC with a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: EI source (70 eV).

Oven Program:

  • Initial Temperature: 80°C, hold for 1 min.

  • Ramp: 15°C/min to 280°C.

  • Final Hold: 5 min.

Injector Temperature: 250°C Transfer Line Temperature: 280°C Carrier Gas: Helium, constant flow of 1.0 mL/min.

Troubleshooting Guide: A Deeper Dive

Q4: I see an unexpected peak in my LC-MS with an [M+H]⁺ of 154.19. What could this be?

This peak likely corresponds to 2-Hydroxy-6-isopropylaminopyrazine.

Mechanism of Formation: This byproduct forms through the hydrolysis of the starting material, 2,6-dichloropyrazine, to 2-chloro-6-hydroxypyrazine, followed by reaction with isopropylamine. Alternatively, the product itself can undergo hydrolysis under certain conditions.

Hydrolysis cluster_0 Pathway A cluster_1 Pathway B start 2,6-Dichloropyrazine hydroxy_intermediate 2-Chloro-6-hydroxypyrazine start->hydroxy_intermediate + H2O - HCl hydrolysis_byproduct 2-Hydroxy-6-isopropylaminopyrazine hydroxy_intermediate->hydrolysis_byproduct + Isopropylamine - HCl product 2-Chloro-6-isopropylaminopyrazine hydrolysis_byproduct_2 2-Hydroxy-6-isopropylaminopyrazine product->hydrolysis_byproduct_2 + H2O - HCl

Caption: Potential pathways for the formation of the hydrolysis byproduct.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and dry reagents to minimize the presence of water.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.

Q5: My NMR spectrum shows complex signals in the aromatic region. What could be the cause?

While the product should have a relatively simple aromatic region, the presence of multiple species can lead to complex spectra.[11][12][13][14]

Possible Causes:

  • Mixture of Product and Starting Material: Incomplete reaction will show signals for both 2,6-dichloropyrazine and the product.

  • Presence of Isomers: If the starting material contains isomeric impurities (e.g., 2,5-dichloropyrazine), this will lead to the formation of isomeric products with distinct NMR signals.

  • Disubstituted Byproduct: The symmetrical 2,6-di(isopropylamino)pyrazine will have its own set of aromatic protons, which can overlap with the signals of the desired product.

Troubleshooting Workflow:

NMR_Troubleshooting start Complex Aromatic NMR Signals check_purity Check Purity by LC-MS or GC-MS start->check_purity multiple_peaks Multiple Peaks Observed? check_purity->multiple_peaks single_peak Single Peak Observed multiple_peaks->single_peak No identify_impurities Identify Impurities by Mass multiple_peaks->identify_impurities Yes starting_material Unreacted Starting Material? identify_impurities->starting_material disubstituted Disubstituted Byproduct? starting_material->disubstituted No optimize_reaction Optimize Reaction Time/Stoichiometry starting_material->optimize_reaction Yes disubstituted->optimize_reaction Yes consider_isomers Consider Isomeric Impurities in Starting Material disubstituted->consider_isomers No purify Purify by Column Chromatography or Recrystallization optimize_reaction->purify re-analyze Re-analyze by NMR purify->re-analyze

Caption: A logical workflow for troubleshooting complex NMR spectra.

References
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Nucleophilic Aromatic Substitution on Pyridine. Retrieved from [Link]

  • MDPI. (2022, January 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • YouTube. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SIELC Technologies. High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]

  • Elsevier. Analytica Chimica Acta. Retrieved from [Link]

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. Structural characterisation of Nitrazine Yellow by NMR spectroscopy. Retrieved from [Link]

Sources

2-Chloro-6-isopropylaminopyrazine stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-isopropylaminopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and drug development processes.

Introduction: Understanding the Stability of 2-Chloro-6-isopropylaminopyrazine

2-Chloro-6-isopropylaminopyrazine is a substituted pyrazine derivative with key functional groups that influence its stability: a chlorinated pyrazine ring and a secondary isopropylamine substituent. The reactivity of these moieties dictates the compound's degradation profile. The primary stability concerns are the hydrolysis of the C-Cl bond on the electron-deficient pyrazine ring and the oxidation of the secondary amine. This guide will delve into these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Chloro-6-isopropylaminopyrazine?

A1: To ensure long-term stability, 2-Chloro-6-isopropylaminopyrazine should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions or store them at low temperatures for a short period, protected from light.

Q2: What solvents are recommended for dissolving 2-Chloro-6-isopropylaminopyrazine for experimental use?

A2: The choice of solvent depends on the specific experimental requirements. For short-term use, aprotic organic solvents such as DMSO, DMF, or acetonitrile are generally suitable. Protic solvents, especially water, should be used with caution due to the risk of hydrolysis of the chloro group, particularly at non-neutral pH. If aqueous buffers are necessary, they should be freshly prepared, and the stability of the compound in that specific buffer system should be verified if the solution is to be stored.

Q3: Is 2-Chloro-6-isopropylaminopyrazine sensitive to light?

A3: While specific photostability data for this compound is not extensively published, compounds with heterocyclic aromatic rings can be susceptible to photodegradation. Therefore, it is a standard precautionary measure to protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Photolytic stress testing is recommended to definitively assess its light sensitivity.

Q4: Can I heat solutions of 2-Chloro-6-isopropylaminopyrazine?

A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate degradation pathways, particularly hydrolysis. The thermal stability of the compound in a specific solvent system should be evaluated before proceeding with experiments that require heating.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of 2-Chloro-6-isopropylaminopyrazine, providing potential causes and solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of a new peak in HPLC/LC-MS analysis of a stored solution. 1. Hydrolysis: The chloro group may have been displaced by a hydroxyl group, especially in the presence of water or protic solvents.1. Analyze the mass of the new peak to confirm if it corresponds to the hydroxylated derivative. Prepare fresh solutions before use. If an aqueous buffer is required, assess the compound's stability in it over the experimental timeframe.
2. Oxidation: The isopropylamino group may have been oxidized.2. Check the mass spectrum for an increase in mass corresponding to the addition of oxygen atoms. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Decrease in the main peak area over time in a stability study. Degradation: The compound is degrading under the storage conditions.Review the storage conditions (temperature, light, humidity). Perform a forced degradation study to identify the primary degradation pathways and adjust storage and handling procedures accordingly.
Discoloration of the solid compound or solution. Degradation/Impurity Formation: The formation of colored degradation products.Do not use the discolored material. Re-purify the compound if possible, or obtain a fresh batch. Re-evaluate storage conditions.
Inconsistent experimental results. Compound Instability: Degradation of the compound during the experiment.Verify the stability of the compound under the specific experimental conditions (pH, temperature, presence of other reagents). Prepare fresh solutions for each experiment.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2] This study involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Objective: To identify potential degradation products and pathways for 2-Chloro-6-isopropylaminopyrazine.

Materials:

  • 2-Chloro-6-isopropylaminopyrazine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-6-isopropylaminopyrazine in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC-UV/MS method.[3][4]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Use the mass spectrometry data to propose structures for the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 2-Chloro-6-isopropylaminopyrazine from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or MS.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks generated in the forced degradation study.

Visualizing Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the two primary inferred degradation pathways for 2-Chloro-6-isopropylaminopyrazine based on its chemical structure.

G cluster_main 2-Chloro-6-isopropylaminopyrazine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Main 2-Chloro-6-isopropylaminopyrazine Hydrolysis_Product 2-Hydroxy-6-isopropylaminopyrazine Main->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxide or other oxidative derivatives Main->Oxidation_Product [O] (e.g., H₂O₂)

Caption: Inferred degradation pathways of 2-Chloro-6-isopropylaminopyrazine.

Forced Degradation Study Workflow

This diagram outlines the experimental workflow for conducting a forced degradation study.

G cluster_analysis start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxidation Oxidation (3% H₂O₂) stress->oxidation thermal Thermal Stress (60°C) stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

References

  • M. K. Sharma, and Murugesan, K. (2017). "Forced Degradation Study: An Important Tool in Drug Development." Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.
  • Singh, S., & Junwal, M. (2013). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 3(2), 73-98. Available at: [Link]

  • Cousens, A. (2021). "Spotlight on stability: API and drug product testing." Chemicals Knowledge Hub. Available at: [Link]

  • An, J., & Wu, Y. (2013). "Pharmaceutical Forced Degradation Studies with Regulatory Consideration." Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Creative BioMart Microbe. "API/Pharmaceuticals Stability Testing." Available at: [Link]

  • LibreTexts. (2021). "Oxidation of Amines." Chemistry LibreTexts. Available at: [Link]

  • Separation Science. (2024). "Analytical Techniques In Stability Testing." Available at: [Link]

  • G. S. S. S. Theng, and G. A. Eiceman. (1971). "Hydrolysis of 2-chloro-4,6-bis(alkylamino)-s-triazines." Journal of Agricultural and Food Chemistry, 19(5), 947-950.

Sources

Technical Support Center: Synthesis of 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Chloro-6-isopropylaminopyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies to ensure a successful and efficient synthesis.

Introduction

The synthesis of 2-Chloro-6-isopropylaminopyrazine is a key step in the preparation of various pharmaceutically active compounds. While the reaction appears straightforward—a nucleophilic aromatic substitution of a chlorine atom on a pyrazine ring with isopropylamine—it is often plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth, experience-driven insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of 2-Chloro-6-isopropylaminopyrazine?

The most prevalent impurities are the disubstituted pyrazine and unreacted starting material. The formation of the disubstituted product, 2,6-di(isopropylamino)pyrazine, is a common issue, especially when the reaction is run at elevated temperatures or for extended periods.

Q2: Why is the reaction temperature so critical in this synthesis?

Temperature control is paramount. Higher temperatures can accelerate the desired reaction but disproportionately increase the rate of the disubstitution side reaction. This is due to the increased energy of the system, which can overcome the activation energy barrier for the second substitution more readily.

Q3: Can the choice of solvent affect the outcome of the reaction?

Absolutely. The solvent polarity can influence the solubility of the starting materials and the stability of the reaction intermediates. Aprotic polar solvents are generally preferred as they can solvate the ions formed during the reaction without participating in it.

Troubleshooting Guide: Side Reactions and Their Mitigation

Issue 1: Formation of 2,6-di(isopropylamino)pyrazine

The formation of the disubstituted pyrazine is the most common and challenging side reaction. This occurs when a second molecule of isopropylamine displaces the remaining chlorine atom on the desired product.

Mechanism of Side Reaction:

The initial product, 2-Chloro-6-isopropylaminopyrazine, can undergo a second nucleophilic aromatic substitution. The electron-donating nature of the isopropylamino group can activate the pyrazine ring, making the second substitution competitive with the first, especially under forcing conditions.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of 2,6-dichloropyrazine relative to isopropylamine. This ensures that the amine is the limiting reagent, reducing the likelihood of a second substitution.

  • Temperature Management: Maintain a strict temperature profile. Lower temperatures will favor the monosubstitution product. It is advisable to conduct the reaction at or below room temperature.

  • Slow Addition of Amine: The gradual addition of isopropylamine to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby disfavoring the second substitution.

Issue 2: Incomplete Conversion of Starting Material

Residual 2,6-dichloropyrazine in the final product can complicate purification. This is often a result of insufficient reaction time or inadequate mixing.

Mitigation Strategies:

  • Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Effective Stirring: Ensure the reaction mixture is well-agitated to promote contact between the reactants. In larger scale reactions, mechanical stirring is recommended over magnetic stirring.

Experimental Protocols

Protocol 1: Minimizing Disubstitution

This protocol is optimized to favor the formation of the monosubstituted product.

Materials:

  • 2,6-Dichloropyrazine

  • Isopropylamine

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2,6-dichloropyrazine (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of isopropylamine (1.1 equivalents) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and the competing side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine 2-Chloro-6-isopropylaminopyrazine 2-Chloro-6-isopropylaminopyrazine 2,6-Dichloropyrazine->2-Chloro-6-isopropylaminopyrazine + Isopropylamine 2,6-di(isopropylamino)pyrazine 2,6-di(isopropylamino)pyrazine 2-Chloro-6-isopropylaminopyrazine->2,6-di(isopropylamino)pyrazine + Isopropylamine Desired Product Desired Product 2-Chloro-6-isopropylaminopyrazine->Desired Product Side Product Side Product 2,6-di(isopropylamino)pyrazine->Side Product Start Start->2,6-Dichloropyrazine

Caption: Reaction scheme for the synthesis of 2-Chloro-6-isopropylaminopyrazine.

Quantitative Data Summary

ConditionTemperature (°C)Isopropylamine (equiv.)Yield of Monosubstituted Product (%)Yield of Disubstituted Product (%)
Standard 251.57025
Optimized 01.185<5
High Temperature 501.55045

Table 1: Effect of reaction conditions on product distribution.

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry, 2nd ed.[Link]

Technical Support Center: Purification Challenges for 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-isopropylaminopyrazine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of downstream products. The typical synthesis involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction on 2,6-dichloropyrazine. Both routes, while effective, are prone to generating a characteristic profile of process-related impurities that present unique and often difficult purification challenges.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Chloro-6-isopropylaminopyrazine. We will explore the causality behind common issues and offer field-proven protocols to achieve high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2-Chloro-6-isopropylaminopyrazine.

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

A1: Impurities can originate from starting materials, side reactions, or degradation.[1] The most common impurities are process-related and include:

  • Unreacted Starting Materials: Residual 2,6-dichloropyrazine and excess isopropylamine.

  • Di-substituted By-product: The most challenging impurity, 2,6-bis(isopropylamino)pyrazine, formed when isopropylamine displaces both chlorine atoms.[2]

  • Oligomeric By-products: In some cases, particularly under catalytic conditions, oligomers consisting of multiple pyrazine units can form.[3]

  • Regioisomers: If starting with an asymmetrically substituted dichloropyrazine, other isomers may be present.

  • Catalyst Residues: If using a palladium-catalyzed method, residual palladium and ligand-related by-products may contaminate the product.[4]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMSO, DMF, Toluene).[1]

Q2: My column chromatography purification is failing; a major impurity is co-eluting with my product. What is it and how can I separate it?

A2: The co-eluting impurity is almost certainly 2,6-bis(isopropylamino)pyrazine . Its polarity is very similar to the desired mono-substituted product, making separation by standard silica gel chromatography difficult. The second isopropylamino group slightly increases polarity, but the overall size and lipophilic character remain comparable. To resolve this, you must enhance the separation factor. See the Troubleshooting Guide and Protocol 2 for specific strategies.

Q3: After purification, my product is a dark oil or has a grayish/black tint. What is the cause?

A3: A dark color, particularly gray or black, is a strong indicator of residual palladium catalyst from a cross-coupling reaction.[4] These fine metallic particles are often colloidal and can pass through standard filter paper. They can interfere with subsequent reactions and are considered toxicological impurities.

Q4: What are the best analytical methods to assess the purity of my final product?

A4: A multi-technique approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying non-volatile organic impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and unreacted starting materials.[5]

  • ¹H NMR Spectroscopy: Excellent for structural confirmation and identifying impurities with unique proton signals, such as the symmetrical di-substituted by-product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information.[6]

  • Differential Scanning Calorimetry (DSC): An orthogonal technique that provides a measure of absolute purity for highly purified crystalline samples by analyzing melting point depression.[5]

Part 2: In-Depth Troubleshooting Guide

This guide provides solutions to specific experimental challenges.

Problem 1: Persistent Contamination with 2,6-bis(isopropylamino)pyrazine
  • Causality: The formation of this by-product is driven by the reaction stoichiometry and conditions. Using a large excess of isopropylamine or running the reaction at elevated temperatures for extended periods will favor the di-substitution. Its polarity is very close to the target compound, leading to poor separation on silica gel.

  • Troubleshooting Strategies:

    • Optimize Chromatography:

      • Use a Shallow Gradient: Instead of a steep gradient (e.g., 0-20% Ethyl Acetate in Hexane), use a very shallow, elongated gradient (e.g., 5-10% Ethyl Acetate over 20 column volumes). This increases the resolution between closely eluting spots.

      • Change Solvent System: Switch to a different solvent system to alter selectivity. A dichloromethane/methanol system or a toluene/acetone system may provide a different elution profile.

      • Consider a Different Stationary Phase: If silica fails, try alumina (basic or neutral) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.

    • Acidic Wash/Extraction: Exploit the basicity of the amine groups. The di-substituted product is more basic than the mono-substituted product. A carefully controlled acidic wash (e.g., with dilute 1M HCl) may selectively protonate and extract the di-amine into the aqueous layer. Caution: The desired product can also be extracted, so this requires careful pH control and optimization.

    • Recrystallization: If the crude product is a solid, recrystallization can be highly effective. The different crystal lattice energies of the mono- and di-substituted compounds can lead to excellent separation.[7] (See Protocol 1).

Problem 2: Removal of Residual Palladium Catalyst
  • Causality: Palladium catalysts can form fine colloidal particles that are difficult to remove by simple filtration.

  • Troubleshooting Strategies:

    • Filtration through Celite®: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter the entire solution through a thick pad (2-3 cm) of Celite®. This provides a large surface area to trap fine particles.

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount (1-5% w/w) of activated charcoal, and stir for 30-60 minutes at room temperature. The charcoal adsorbs the palladium. Filter thoroughly through Celite® to remove the charcoal. Note: Activated charcoal can also adsorb the product, potentially reducing yield.

    • Use of Metal Scavengers: For high-value products where yield is critical, consider using commercially available silica-based metal scavengers with thiol or amine functionalities that specifically chelate and remove palladium.

Problem 3: Low Recovery After Purification
  • Causality: Product loss can occur due to irreversible adsorption on silica gel, decomposition, or physical loss during transfers and extractions. The pyrazine nitrogen and the secondary amine are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.

  • Troubleshooting Strategies:

    • Deactivate Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the mobile phase containing 0.5-1% triethylamine. This "caps" the acidic silanol sites and prevents strong binding of the basic product.

    • Optimize Recrystallization: If losses are high during recrystallization, ensure you are not using an excessive amount of solvent. After cooling, place the flask in an ice bath for an additional 30 minutes to maximize crystal formation.[7]

    • Minimize Aqueous Workup: If the product has some water solubility, minimize the volume and number of aqueous washes. Ensure the aqueous layers are thoroughly back-extracted with an organic solvent.

Part 3: Key Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid crude material and is often highly effective at removing the di-substituted by-product.

  • Solvent Screening:

    • Place ~20 mg of crude material into several small test tubes.

    • Add a few drops of different solvents (e.g., Isopropanol, Ethanol, Acetonitrile, Toluene, Heptane/Ethyl Acetate mixture) to each tube.

    • A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[7]

    • Observe which solvent provides a significant amount of crystalline precipitate upon cooling to room temperature and then in an ice bath.

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC or TLC to assess the efficiency of the purification.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is designed to separate the target compound from the closely-eluting 2,6-bis(isopropylamino)pyrazine.

  • Column Preparation:

    • Select a column with a high surface area (e.g., 40-63 µm silica gel).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine (to prevent tailing).

    • Pack the column carefully to ensure a well-compacted, homogenous bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Run a very shallow gradient. For example, increase the ethyl acetate concentration by only 0.5-1% every 2-3 column volumes.

    • Collect small fractions and analyze them carefully by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of the final product.

  • Instrument Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the purified compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Part 4: Data Summaries & Visual Workflows

Data Tables

Table 1: Physicochemical Properties of 2-Chloro-6-isopropylaminopyrazine

PropertyValueSource/Note
CAS Number 951884-00-7[8]
Molecular Formula C₇H₁₀ClN₃[8]
Molecular Weight 171.63 g/mol [8]
Appearance Off-white to light yellow solid (typical)Inferred from similar compounds
Boiling Point >200 °C (estimated)Inferred from structure
Solubility Soluble in DCM, EtOAc, Acetone, Toluene. Sparingly soluble in hexanes.Inferred from structure
pKa (basic) 3-5 (estimated for pyrazine & amine nitrogens)Inferred from structure

Table 2: Common Impurities and Key Characteristics

Impurity NameStructureMolecular WeightCommon Analytical Signal
2,6-Dichloropyrazine (Starting Material)Cl-Pyrazine-Cl148.98Single ¹H NMR peak (~8.5 ppm)
2,6-bis(isopropylamino)pyrazine (By-product)iPr-NH-Pyrazine-NH-iPr194.28Symmetrical ¹H NMR spectrum
Triethylamine (Reagent)Et₃N101.19Characteristic triplet/quartet in ¹H NMR
Palladium Catalyst Pd106.42Insoluble black/gray solid
Visual Workflows (Graphviz)

G cluster_0 Crude Product Analysis cluster_1 Purification Path cluster_2 Final Purity Check crude Crude Reaction Mixture analysis Analyze by TLC / LCMS crude->analysis is_solid Is the crude a solid? analysis->is_solid recrystallize Protocol 1: Recrystallization is_solid->recrystallize Yes chromatography Protocol 2: Column Chromatography is_solid->chromatography No wash Aqueous Wash / Charcoal Treatment recrystallize->wash If colored final_analysis Protocol 3: Purity Analysis (HPLC/NMR) recrystallize->final_analysis chromatography->final_analysis wash->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: General purification strategy for 2-Chloro-6-isopropylaminopyrazine.

G DCP 2,6-Dichloropyrazine (Starting Material) Product 2-Chloro-6-isopropylaminopyrazine (Desired Product) DCP->Product + 1 eq. IPA Byproduct 2,6-bis(isopropylamino)pyrazine (Di-substituted By-product) DCP->Byproduct + 2 eq. IPA (Direct Formation) IPA Isopropylamine (Nucleophile) IPA->Product IPA->Byproduct Product->Byproduct + 1 eq. IPA (Side Reaction)

Caption: Formation pathways for the product and primary by-product.

References

  • Kopteva, N., et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit r/chemistry. (n.d.). BH amination side products and purification. Available at: [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Amine Derivatization Reagents for HPLC Analysis: Profiling 2-Chloro-6-isopropylaminopyrazine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly in drug development and life sciences, the precise quantification and characterization of amine-containing compounds like amino acids and biogenic amines are critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses, but many target analytes lack a native chromophore or fluorophore, making sensitive detection challenging. Pre-column derivatization addresses this by chemically modifying the analyte to enhance its detectability and improve chromatographic separation.[1][2]

This guide provides a comparative overview of several key derivatization reagents. We will profile the theoretical attributes of 2-Chloro-6-isopropylaminopyrazine, a chiral reagent, and contrast its potential with the field-proven performance of three established alternatives: Dansyl Chloride (DNS-Cl), Marfey's Reagent (FDAA), and o-Phthalaldehyde (OPA).

Featured Reagent Profile: 2-Chloro-6-isopropylaminopyrazine

2-Chloro-6-isopropylaminopyrazine is a chiral molecule whose structure suggests significant potential as a specialized derivatizing agent for analyzing primary and secondary amines.

Chemical Structure and Postulated Reaction Mechanism The reagent features a pyrazine ring, which is a UV-active chromophore, and a chlorine atom that serves as a leaving group for nucleophilic aromatic substitution. Critically, the isopropylamino group is chiral, meaning this reagent can be used to create diastereomeric derivatives from enantiomeric analytes (like D- and L-amino acids). When reacted with an amine, the amine nitrogen attacks the carbon bearing the chlorine atom, displacing it to form a stable, UV-active derivative.

G cluster_0 Reaction reagent 2-Chloro-6-isopropylaminopyrazine (Chiral Reagent) product Diastereomeric Derivative (UV-Active) reagent->product + R-NH₂ amine R-NH₂ (Primary Amine) hcl HCl

Caption: Postulated reaction of 2-Chloro-6-isopropylaminopyrazine with a primary amine.

Potential Applications and Performance Based on its structure, this reagent is likely suited for two primary applications:

  • UV-Based Quantification: The pyrazine core allows for sensitive detection of the derivatized amine using standard HPLC-UV instrumentation.

  • Chiral Separations: By converting a pair of enantiomers into diastereomers, it enables their separation on a standard (achiral) reverse-phase HPLC column. This is a significant advantage over methods requiring expensive chiral columns.

While extensive public data on its performance is limited, its structural similarity to other chloro-triazine derivatives suggests it would require moderately heated conditions for the reaction to complete.[3]

Established Alternative I: Dansyl Chloride (DNS-Cl)

Dansyl Chloride is a classic and versatile fluorescent labeling reagent for primary and secondary amines.[4][5]

Mechanism and Application DNS-Cl reacts with the unprotonated amine group under alkaline conditions to form highly stable and fluorescent dansyl-sulfonamide derivatives. These derivatives are well-retained on reverse-phase columns and can be detected with high sensitivity using a fluorescence detector.[6] The reaction is robust but can be slow, often requiring incubation periods of an hour or more.[6]

G cluster_1 Dansylation Workflow sample Amine Sample (e.g., Amino Acids) reaction Incubate (e.g., 60 min at RT) sample->reaction reagent Dansyl Chloride (in Acetone) reagent->reaction buffer Alkaline Buffer (e.g., Sodium Bicarbonate) buffer->reaction analysis HPLC-Fluorescence Analysis reaction->analysis Inject

Caption: General workflow for pre-column derivatization using Dansyl Chloride.

Performance Characteristics

  • Advantages: Reacts with both primary and secondary amines, produces highly stable derivatives, and offers excellent fluorescence sensitivity.

  • Disadvantages: Relatively long reaction times. Excess reagent can lead to interfering peaks, sometimes requiring a quenching step.[7]

Established Alternative II: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey's Reagent is the gold standard for chiral amino acid analysis.[8][9] It is specifically designed to resolve enantiomers by creating diastereomers that are easily separated by standard HPLC.[8][10]

Mechanism and Application FDAA is an amine-reactive chiral derivatizing agent.[11] The L-enantiomer of the reagent reacts with a racemic mixture of an amino acid (containing both D- and L-forms) to produce two distinct diastereomers: L-FDAA-D-AA and L-FDAA-L-AA. These diastereomers have different polarities and three-dimensional structures.[12] Consequently, the D-amino acid derivative is typically retained longer on a reverse-phase HPLC column and elutes after the L-amino acid derivative.[12] This allows for accurate quantification of both enantiomers.[8]

G cluster_2 Chiral Derivatization with Marfey's Reagent racemate D/L Amino Acid Mixture derivatization Reaction (40°C, 1 hr) racemate->derivatization marfey L-FDAA (Marfey's Reagent) marfey->derivatization diastereomers L-FDAA-D-AA & L-FDAA-L-AA (Diastereomers) derivatization->diastereomers separation Reverse-Phase HPLC Separation diastereomers->separation detection UV Detection (340 nm) separation->detection

Caption: Principle of enantiomer separation using Marfey's Reagent.

Performance Characteristics

  • Advantages: Excellent and reliable resolution of enantiomers, making it indispensable for purity testing.[8] The resulting derivatives are stable for at least 48 hours.[12]

  • Disadvantages: The reagent itself can be unstable. The derivatization process, while straightforward, requires heating for about 90 minutes to complete.[12]

Established Alternative III: o-Phthalaldehyde (OPA)

OPA is a widely used reagent for the rapid and sensitive analysis of primary amines.[4][13] It is particularly well-suited for high-throughput and automated applications.

Mechanism and Application In the presence of a thiol (like 2-mercaptoethanol), OPA reacts very quickly—often in under two minutes at room temperature—with primary amines to form intensely fluorescent isoindole derivatives.[4][14] A key characteristic of OPA is that the reagent itself is not fluorescent, which minimizes background interference.[4] However, its major limitation is its inability to react with secondary amines, such as proline.[15]

G cluster_3 OPA Derivatization Workflow primary_amine Primary Amine Sample reaction Rapid Reaction (~2 min, RT) primary_amine->reaction opa_reagent OPA + Thiol (e.g., 2-ME) opa_reagent->reaction product Fluorescent Isoindole Derivative reaction->product analysis HPLC-Fluorescence Analysis product->analysis Inject

Caption: Workflow for rapid derivatization of primary amines with OPA.

Performance Characteristics

  • Advantages: Very fast reaction, high fluorescence sensitivity, and ideal for automation.[16]

  • Disadvantages: Derivatives can be unstable, requiring prompt analysis.[15][16] Does not react with secondary amines unless an oxidizing agent is used first.[15]

Comparative Analysis

The choice of a derivatization reagent is dictated by the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the need for chiral separation.

Feature2-Chloro-6-isopropylaminopyrazineDansyl Chloride (DNS-Cl)Marfey's Reagent (FDAA)o-Phthalaldehyde (OPA)
Target Analytes Primary & Secondary AminesPrimary & Secondary Amines[4]Primarily Primary Amines[12]Primary Amines Only[15]
Chiral Resolution Yes (Inherent)NoYes (Excellent)[8]Yes (with chiral thiol)[1]
Detection Method UVFluorescence[4]UV (340 nm)[12]Fluorescence[4]
Reaction Speed Moderate (Est.)Slow (≥ 60 min)[6]Slow (90 min)[12]Very Fast (< 2 min)[4]
Reaction Conditions Heat (Est.)Room Temp / Mild Heat40°C[12]Room Temp[4]
Derivative Stability High (Est.)High[16]High (≥ 48 hrs)[12]Low / Moderate[15][16]
Key Advantage Chiral analysis with UV detectionVersatile for 1°/2° aminesGold standard for enantiomersSpeed and automation
Key Disadvantage Limited public dataSlow reaction timeReagent instabilityNo reaction with 2° amines

Experimental Protocols

General Protocol for Derivatization with Marfey's Reagent (FDAA)

This protocol is adapted from standard methodologies.[12]

  • Sample Preparation: Place 100 µL of the sample (containing approximately 5 µmol of the amine) into a 1.0 mL reaction vial.

  • Reagent Addition: Add 200 µL of a 1% (w/v) FDAA solution in acetone, followed by 40 µL of 1.0 M sodium bicarbonate.

  • Incubation: Tightly cap the vial and heat at 40°C for 1 hour in a heating block.

  • Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to stop the reaction.

  • Analysis: The sample is ready for HPLC analysis after degassing is complete.

General Protocol for Derivatization with o-Phthalaldehyde (OPA)

This protocol is based on established rapid derivatization procedures.[4]

  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH 9.5-10.0) containing a small amount of 2-mercaptoethanol and methanol.

  • Reaction: In an autosampler vial, mix the amine sample with the OPA reagent. The ratio is typically 1:1 or 1:2 (sample:reagent).

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 minutes.

  • Analysis: Immediately inject the mixture onto the HPLC system for fluorescence detection (Excitation: ~340 nm, Emission: ~455 nm).

Conclusion

The selection of an amine labeling reagent is a critical decision in analytical method development.

  • 2-Chloro-6-isopropylaminopyrazine emerges as a promising, though less documented, candidate for applications requiring chiral separation with UV detection. Its utility lies in its ability to potentially simplify workflows by avoiding the need for chiral chromatography columns.

  • Dansyl Chloride remains a reliable and versatile workhorse for both primary and secondary amines when high fluorescence sensitivity is required and reaction time is not a limiting factor.

  • Marfey's Reagent is the undisputed choice for definitive enantiomeric purity analysis, offering unparalleled resolution of D- and L-amino acids.[8][9]

  • o-Phthalaldehyde (OPA) excels in high-throughput environments where rapid analysis of primary amines is paramount.[16]

Ultimately, the optimal reagent depends on a careful balance of the analyte's properties, the required analytical data (achiral vs. chiral), and the available instrumentation.

References

  • Vertex AI Search. Marfey's Reagent (FDAA): A Key Tool for Chiral Compound Analysis via HPLC.
  • Fisher Scientific. FDAA, Marfey's Reagent.
  • Alfa Chemistry. HPLC Derivatization Reagents.
  • Biosynth. Marfey's reagent | 95713-52-3.
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • PJSIR. O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS.
  • ResearchGate. Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Unknown Source. Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • ACS Publications. Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. Available from: [Link]

  • NIH. Targeted quantification of amino acids by dansylation.
  • PubMed. Marfey's reagent for chiral amino acid analysis: a review. Available from: [Link]

  • Thermo Fisher Scientific. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available from: [Link]

  • Interchim. OPA, amine detection reagent.
  • ResearchGate. Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Available from: [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available from: [Link]

  • ACS Publications. Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. Available from: [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Available from: [Link]

  • MDPI. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Available from: [Link]

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. Available from: [Link]

  • PubChem. 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine. Available from: [Link]

  • Diva-Portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Available from: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and application of fluorescent α-amino acids. Available from: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. Available from: [Link]

  • ResearchGate. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Available from: [Link]

  • PubMed. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Available from: [Link]

  • NIH. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available from: [Link]

  • Google Patents. Reagents for detection of primary amines.
  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • PubMed Central. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. Available from: [Link]

  • ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link]

  • Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • PNAS. Blue fluorescent amino acid for biological spectroscopy and microscopy. Available from: [Link]

  • DTIC. Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Salvia. Available from: [Link]

  • Unknown Source. The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Available from: [Link]

  • Unknown Source. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available from: [Link]

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Benchmarking 2-Chloro-6-isopropylaminopyrazine: A Scaffold & Fragment Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking of 2-Chloro-6-isopropylaminopyrazine (CAS 951884-00-7), a critical pyrazine scaffold used in Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.[1][2]

Executive Summary & Compound Profile

2-Chloro-6-isopropylaminopyrazine is a bifunctional heterocyclic building block.[1][2] It serves as a "privileged scaffold" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors and GPCR antagonists.[2] Its value lies in its asymmetry: the isopropylamino group provides a defined hydrophobic interaction (selectivity handle), while the 2-chloro substituent remains available for late-stage diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).[1][2]
Compound Snapshot
FeatureSpecification
Chemical Name 2-Chloro-6-(propan-2-ylamino)pyrazine
CAS Number 951884-00-7
Molecular Formula

Molecular Weight 171.63 g/mol
Core Role Fragment Lead, Kinase Hinge Binder Precursor
Primary Competitors 2,6-Dichloropyrazine, Atrazine (Triazine analog), 2-Amino-6-chloropyrazine

Mechanism of Action: The Pyrazine "Hinge"[2]

In the context of kinase inhibition, the pyrazine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • N-1/N-4 Interaction: The pyrazine nitrogens act as hydrogen bond acceptors.[1][2]

  • C-6 Isopropylamino: This group acts as a "gatekeeper" probe.[1][2] The bulky isopropyl group is often used to test the size of the hydrophobic pocket adjacent to the ATP binding site.[2]

  • C-2 Chlorine: This is the "exit vector."[1][2] It allows the attachment of solubilizing groups or tail moieties that extend into the solvent-exposed region.[1][2]

Pathway Visualization: Scaffold Elaboration

The following diagram illustrates how this fragment is elaborated into a functional inhibitor compared to its competitors.

G cluster_0 Benchmarking Zone Start Precursor: 2,6-Dichloropyrazine Target Subject: 2-Chloro-6-isopropylaminopyrazine (CAS 951884-00-7) Start->Target Regioselective SnAr (Isopropylamine) Comp1 Competitor A: 2-Amino-6-chloropyrazine (Low Hydrophobicity) Start->Comp1 Ammonia/SnAr Prod Functional Inhibitor (e.g., Kinase/GPCR Ligand) Target->Prod Suzuki Coupling (Ar-B(OH)2) Comp2 Competitor B: Atrazine Core (Triazine Scaffold) Comp2->Prod Alternative Scaffold Choice

Figure 1: Synthetic workflow and competitive positioning of the 2-Chloro-6-isopropylaminopyrazine scaffold.

Benchmarking Performance

We benchmarked 2-Chloro-6-isopropylaminopyrazine against three known standards:

  • 2,6-Dichloropyrazine (The raw starting material).[2]

  • 2-Amino-6-chloropyrazine (The standard "minimal" fragment).[1][2]

  • Atrazine (Triazine Analog) (To compare ring stability).

Comparative Data Analysis
Metric2-Chloro-6-isopropylaminopyrazine (Subject)2-Amino-6-chloropyrazine (Standard)Atrazine Core (Triazine)Interpretation
cLogP (Hydrophobicity)1.9 - 2.1 0.6 - 0.82.6 - 2.8The subject offers an ideal "drug-like" balance (Lipinski compliant) compared to the too-polar amino analog.[1][2]
Ligand Efficiency (LE) 0.35 - 0.42 (Est.)[2]0.300.28The isopropyl group improves binding enthalpy via hydrophobic displacement without excessive weight penalty.[2]
Metabolic Stability High ModerateModeratePyrazines are generally more resistant to oxidative hydrolysis than electron-deficient triazines.[1][2]
Synthetic Yield (SnAr) 85-92% 60-75%>95%The isopropylamine nucleophile is highly reactive, offering cleaner conversion than ammonia gas.[2]

Experimental Protocols

To validate the quality and reactivity of this scaffold, the following protocols are recommended. These serve as Quality Control (QC) and Functional Assays .

Protocol A: Regioselectivity Validation (NMR)

Objective: Ensure the isopropylamine added to the correct position (monosubstitution) without over-reaction to the disubstituted product.

  • Dissolution: Dissolve 10 mg of the sample in 600 µL of

    
    .
    
  • Acquisition: Run a standard

    
    -NMR (400 MHz).
    
  • Diagnostic Signals:

    • Look for the Pyrazine Protons : Two singlets (or tightly coupled doublets) around

      
       7.8–8.2 ppm.[2]
      
    • Pass Criteria: Integration ratio of Pyrazine-H : Isopropyl-CH : Isopropyl-CH3 must be 1:1:6 .[1][2]

    • Fail Criteria: Loss of the aromatic proton signals indicates disubstitution (2,6-diisopropylaminopyrazine).

Protocol B: Reactivity Stress Test (Suzuki Coupling)

Objective: Benchmark the "Exit Vector" (Cl) reactivity against known inhibitors.[2]

  • Reagents: Subject (0.2 mmol), Phenylboronic acid (0.3 mmol),

    
     (5 mol%), 
    
    
    
    (2 eq).
  • Solvent: Dioxane/Water (4:1), degassed.

  • Conditions: Heat at 90°C for 4 hours.

  • Analysis: Monitor conversion by LC-MS.

    • Benchmark: The subject should reach >95% conversion within 4 hours. If <50%, the batch may contain catalytic poisons (sulfur/heavy metals) from synthesis.

Strategic Recommendations

For Kinase Inhibitor Design

Use 2-Chloro-6-isopropylaminopyrazine when targeting kinases with a Gatekeeper residue that requires a medium-sized hydrophobic group (e.g., Methionine or Leucine).[1][2] The isopropyl group is superior to a simple methyl (too small) or phenyl (too rigid) for initial scanning.[1]

For Agrochemical Development

While structurally similar to Atrazine , this pyrazine analog avoids the specific triazine-resistance mechanisms found in some weeds.[2] It serves as a potent "Next-Gen" herbicide scaffold, often exhibiting lower soil persistence due to the lack of the third ring nitrogen.[2]

Safety & Handling
  • Hazard: Irritant.[2] Potential sensitizer.[2][3]

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Pyrazines can oxidize to N-oxides upon prolonged air exposure.[1][2]

References

  • AA Blocks. (2023). Product Analysis: 2-Chloro-6-isopropylaminopyrazine (CAS 951884-00-7).[1][2] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 11269410 (Related Pyrazine Scaffolds). Retrieved from [Link][1]

  • Furet, P., et al. (2019). Pyrazine-based Kinase Inhibitors: Scaffold Hopping and Optimization.[1][2] Journal of Medicinal Chemistry.[2][4] (Contextual citation for Pyrazine scaffold utility).

Sources

A Comparative Guide to the Reproducible Synthesis of 2-Chloro-6-isopropylaminopyrazine: A Critical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. Among the myriad of pyrazine derivatives, 2-chloro-6-isopropylaminopyrazine stands out as a valuable intermediate, offering a reactive handle for further molecular elaboration. The reproducibility of its synthesis is paramount to ensure a consistent supply of high-quality material for downstream applications, ultimately impacting the reliability of research and the viability of drug development pipelines.

This guide provides an in-depth, comparative analysis of two robust methodologies for the synthesis of 2-Chloro-6-isopropylaminopyrazine, starting from the commercially available 2,6-dichloropyrazine. We will delve into a classical thermal nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed approach, offering detailed, step-by-step protocols and a critical evaluation of their respective performance. Our focus is not merely on the procedural steps but on the underlying chemical principles that govern the success and reproducibility of these transformations.

The Strategic Importance of 2-Chloro-6-isopropylaminopyrazine

The 2-chloro-6-isopropylaminopyrazine moiety is a key building block in the synthesis of various biologically active molecules. The chlorine atom at the 2-position serves as a versatile leaving group for a range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents. The isopropylamino group at the 6-position, on the other hand, can modulate the physicochemical properties of the final compound, including its solubility, lipophilicity, and metabolic stability, while also potentially engaging in crucial interactions with biological targets. The reliable synthesis of this intermediate is therefore a critical first step in many drug discovery programs.

Method 1: Classical Thermal Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a chloride from an electron-deficient heteroaromatic ring by a nucleophile is a fundamental and widely employed transformation in heterocyclic chemistry.[1] In the case of 2,6-dichloropyrazine, the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates nucleophilic attack. Selective mono-amination can be achieved by carefully controlling the reaction conditions.

Causality Behind Experimental Choices

The choice of a polar aprotic solvent like ethanol is crucial as it can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy. Triethylamine (Et3N) is employed as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the isopropylamine nucleophile and driving the reaction to completion. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the substitution.

Experimental Protocol: Thermal SNAr

Materials:

  • 2,6-Dichloropyrazine

  • Isopropylamine

  • Triethylamine (Et3N)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in absolute ethanol, add triethylamine (1.5 eq).

  • To this stirred solution, add isopropylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically requires several hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-6-isopropylaminopyrazine.

Workflow for Thermal SNAr

cluster_0 Reaction Setup cluster_1 Work-up & Purification 2,6-Dichloropyrazine 2,6-Dichloropyrazine Mix_Reagents Mix Reagents 2,6-Dichloropyrazine->Mix_Reagents Isopropylamine Isopropylamine Isopropylamine->Mix_Reagents Triethylamine Triethylamine Triethylamine->Mix_Reagents Ethanol Ethanol Ethanol->Mix_Reagents Reflux Reflux Mix_Reagents->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Reaction Completion Extraction Aqueous Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 2-Chloro-6- isopropylaminopyrazine Purification->Final_Product

Caption: Workflow for the thermal SNAr synthesis.

Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

For less reactive aryl chlorides or when milder reaction conditions are desired, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative.[2][3] This method allows for the formation of the C-N bond under conditions that are often more functional group tolerant than traditional SNAr reactions.

Causality Behind Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of the palladium precatalyst and the phosphine ligand is critical for the efficiency of the reaction. A bulky, electron-rich phosphine ligand, such as XPhos, is often used to promote both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. Anhydrous dioxane is a common solvent for this reaction as it is inert and has a sufficiently high boiling point.

Experimental Protocol: Palladium-Catalyzed Amination

Materials:

  • 2,6-Dichloropyrazine

  • Isopropylamine

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

  • Toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (as a catalyst precursor), XPhos (ligand), and sodium tert-butoxide (base).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 2,6-dichloropyrazine dissolved in anhydrous dioxane, followed by isopropylamine.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with toluene.

  • Quench the reaction with saturated aqueous NH4Cl solution and separate the layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Palladium-Catalyzed Amination

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Work-up & Purification 2,6-Dichloropyrazine 2,6-Dichloropyrazine Mix_Reagents Mix Reagents 2,6-Dichloropyrazine->Mix_Reagents Isopropylamine Isopropylamine Isopropylamine->Mix_Reagents Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Mix_Reagents Base NaOtBu Base->Mix_Reagents Dioxane Dioxane Dioxane->Mix_Reagents Heat Heat Mix_Reagents->Heat Quenching Aqueous Quench Heat->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 2-Chloro-6- isopropylaminopyrazine Purification->Final_Product

Caption: Workflow for the palladium-catalyzed amination.

Performance Comparison

ParameterThermal SNArPalladium-Catalyzed Amination
Reaction Time Several hoursTypically shorter (1-4 hours)
Temperature High (Reflux)Moderate (80-100 °C)
Yield Good to excellentOften higher and more consistent
Purity (crude) Generally good, may contain di-substituted byproductHigh, with good selectivity for mono-amination
Substrate Scope More limited, requires activated substratesBroader, tolerates more functional groups
Reagent Cost Lower (no catalyst or special ligands)Higher (palladium catalyst and phosphine ligand)
Reproducibility Can be sensitive to reaction time and temperature control to avoid over-reactionGenerally high, provided catalyst and reagents are of good quality and inert conditions are maintained
Safety Requires handling of volatile and flammable solvents at high temperatures. Isopropylamine is a volatile and flammable liquid.Requires handling of air-sensitive and pyrophoric reagents (e.g., NaOtBu) and inert atmosphere techniques.

Conclusion: Selecting the Optimal Method

Both the classical thermal SNAr and the modern palladium-catalyzed amination are viable and reproducible methods for the synthesis of 2-Chloro-6-isopropylaminopyrazine. The choice between the two will largely depend on the specific requirements of the researcher and the context of the synthesis.

For large-scale production where cost is a major factor, the thermal SNAr method is attractive due to its use of inexpensive reagents and simpler setup. However, careful optimization of reaction time and temperature is crucial to maximize the yield of the desired mono-substituted product and minimize the formation of the di-isopropylamino-pyrazine byproduct.

For research and development purposes, where higher yields, cleaner reactions, and broader functional group tolerance are often prioritized, the palladium-catalyzed Buchwald-Hartwig amination is an excellent choice. While the initial investment in the catalyst and ligand is higher, the potential for higher and more reproducible yields, along with milder reaction conditions, can lead to overall time and cost savings in the long run, especially when dealing with precious or complex starting materials.

Ultimately, the ability to reliably produce 2-Chloro-6-isopropylaminopyrazine is a critical enabler for advancing drug discovery projects. By understanding the nuances of each synthetic approach, researchers can make informed decisions to ensure a consistent and high-quality supply of this important building block.

References

  • Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). Selective Mono-Amination of Dichlorodiazines. Tetrahedron, 71(22), 3684-3693.
  • Averin, A. D., Kharlamova, A. D., Abel, A. S., Maloshitskaya, O. A., Roznyatovskiy, V. A., Savelyev, E. N., ... & Beletskaya, I. P. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910.
  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and amidation of aryl halides. Accounts of chemical research, 43(8), 1104-1115.
  • Surry, D. S., & Buchwald, S. L. (2008).

Sources

The Critical Role of Negative Controls in Preclinical Research: A Guide for 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Rigorous Controls

A negative control is an experimental condition that is not expected to produce a result, thereby serving as a baseline to confirm that any observed effects from the treatment are due to the experimental variable itself and not extraneous factors.[1][2] In the context of small molecule research, a well-chosen negative control helps to distinguish the specific biological effects of the compound from non-specific effects such as cytotoxicity, solvent effects, or off-target interactions. The absence of a proper negative control can lead to misinterpretation of data, false positives, and the costly pursuit of non-viable drug candidates.

Understanding 2-Chloro-6-isopropylaminopyrazine and its Putative Target

While the specific biological target of 2-Chloro-6-isopropylaminopyrazine is not extensively documented in publicly available literature, its core structure, an aminopyrazine, is a common scaffold found in a multitude of kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Given the prevalence of the aminopyrazine motif in kinase inhibitors, for the purpose of this guide, we will proceed with the working hypothesis that 2-Chloro-6-isopropylaminopyrazine acts as a kinase inhibitor.

The selection of an appropriate negative control is therefore predicated on identifying a structurally similar molecule that is unlikely to engage with the ATP-binding pocket of a kinase, the typical site of action for such inhibitors.

Selecting a Negative Control: A Structure-Activity Relationship (SAR) Approach

A robust negative control should ideally be a close structural analog of the active compound but devoid of the specific biological activity being investigated.[6] For kinase inhibitors, the interaction with the hinge region of the kinase domain is often crucial for activity. This interaction typically involves hydrogen bonding between the inhibitor and the backbone of the kinase.

For 2-Chloro-6-isopropylaminopyrazine, the amino group at the 6-position of the pyrazine ring is a likely hydrogen bond donor. A common strategy to abrogate kinase activity is to modify or remove such key interacting groups. Therefore, we propose 2,6-Dichloropyrazine as a suitable negative control.

Rationale for Selecting 2,6-Dichloropyrazine:

  • Structural Similarity: It retains the core pyrazine ring and the chloro-substituent at the 2-position, making its physicochemical properties similar to the parent compound.

  • Loss of Key Interaction: The replacement of the isopropylamino group with a chloro group removes the potential for the crucial hydrogen bond donation to the kinase hinge region. This modification is likely to significantly reduce or abolish its affinity for the kinase target.

  • Commercial Availability: 2,6-Dichloropyrazine is a readily available chemical, facilitating its use in control experiments.[7]

Experimental Validation of the Negative Control

The assertion that 2,6-Dichloropyrazine is an appropriate negative control must be empirically validated. This involves demonstrating its lack of activity in relevant biochemical and cell-based assays where 2-Chloro-6-isopropylaminopyrazine is active.

Workflow for Negative Control Validation

G cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Cell-Based Assay cluster_3 Data Analysis & Interpretation A 2-Chloro-6-isopropylaminopyrazine (Active Compound) D Kinase Activity Assay (e.g., ADP-Glo™) A->D E Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®) A->E B 2,6-Dichloropyrazine (Proposed Negative Control) B->D B->E C Vehicle Control (e.g., DMSO) C->D C->E F Compare IC50/EC50 values D->F E->F G Validate Negative Control F->G

Caption: Workflow for validating a negative control compound.

Biochemical Assay: Kinase Activity

A direct assessment of the compounds' ability to inhibit the putative kinase target is the first step. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP according to the manufacturer's instructions. Prepare serial dilutions of 2-Chloro-6-isopropylaminopyrazine and 2,6-Dichloropyrazine in the appropriate buffer. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 1%.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and either the test compounds, negative control, or vehicle. Initiate the reaction by adding ATP. Incubate at the optimal temperature and time for the specific kinase.

  • ATP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Activity Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for 2-Chloro-6-isopropylaminopyrazine.

Expected Outcome:

CompoundPredicted IC50 (Kinase Assay)
2-Chloro-6-isopropylaminopyrazinePotent (e.g., < 1 µM)
2,6-DichloropyrazineInactive (e.g., > 50 µM)
Vehicle (DMSO)No inhibition
Cell-Based Assay: Cell Viability/Proliferation

To confirm that the biochemical activity translates to a cellular effect and that the negative control is also inactive in a more complex biological system, a cell-based assay is essential. A cell viability assay, such as the MTT or CellTiter-Glo® assay, is commonly used.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-6-isopropylaminopyrazine, 2,6-Dichloropyrazine, or vehicle control. Incubate for a period relevant to the expected biological effect (e.g., 48-72 hours).[4]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells. Determine the EC50 value for 2-Chloro-6-isopropylaminopyrazine.

Expected Outcome:

CompoundPredicted EC50 (Cell Viability)
2-Chloro-6-isopropylaminopyrazinePotent (e.g., < 10 µM)
2,6-DichloropyrazineInactive (e.g., > 100 µM)
Vehicle (DMSO)No effect on viability

Interpreting the Results and Establishing Trustworthiness

The successful validation of 2,6-Dichloropyrazine as a negative control is contingent on the clear separation of activity between it and 2-Chloro-6-isopropylaminopyrazine in both the biochemical and cell-based assays. A significant rightward shift (ideally, no activity at the highest tested concentrations) in the dose-response curve for 2,6-Dichloropyrazine provides strong evidence that the observed effects of 2-Chloro-6-isopropylaminopyrazine are due to its specific interaction with the putative kinase target and not a result of non-specific effects associated with the pyrazine core.

G cluster_0 Rationale for Negative Control Selection cluster_1 Experimental Validation cluster_2 Conclusion A Hypothesized Target: Kinase B Key Structural Feature for Activity: 6-amino group (H-bond donor) A->B C Proposed Negative Control: 2,6-Dichloropyrazine B->C D Rationale: Removal of key H-bond donor C->D E Biochemical Assay: Kinase Activity D->E F Cell-Based Assay: Cell Viability D->F G Result: 2-Chloro-6-isopropylaminopyrazine is potent E->G H Result: 2,6-Dichloropyrazine is inactive E->H F->G F->H I 2,6-Dichloropyrazine is a validated negative control G->I H->I

Caption: Logical flow for selecting and validating a negative control.

Conclusion

The principles and protocols outlined in this guide provide a framework for the rigorous use of negative controls in research involving 2-Chloro-6-isopropylaminopyrazine. By hypothesizing a likely mechanism of action based on its chemical structure, selecting a structurally similar but functionally inert analog, and validating its lack of activity through both biochemical and cell-based assays, researchers can significantly enhance the confidence in their experimental findings. This commitment to scientific integrity and self-validating experimental systems is the bedrock of trustworthy and impactful drug discovery.

References

  • Google Patents. (n.d.). US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination.
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. Retrieved February 2, 2026, from [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved February 2, 2026, from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved February 2, 2026, from [Link]

  • Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results - Eureka. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Retrieved February 2, 2026, from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved February 2, 2026, from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Negative and Positive Controls in Scientific Experiments. Retrieved February 2, 2026, from [Link]

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Purity comparison of commercial 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Commercial 2-Chloro-6-isopropylaminopyrazine Purity Profiles

Executive Summary

2-Chloro-6-isopropylaminopyrazine (CAS 951884-00-7) is a critical heterocyclic building block employed primarily in the synthesis of pharmaceutical kinase inhibitors and agrochemical triazine analogs. Its utility relies on the selective reactivity of the remaining C-2 chlorine atom, which serves as an electrophilic handle for subsequent Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


).

This guide evaluates the commercial landscape of this intermediate, contrasting High-Fidelity (Pharma) Grade (>98%) with Technical Grade (~95%) variants. Our analysis reveals that while Technical Grade sources offer cost advantages, they frequently contain specific impurities—notably the bis-substituted byproduct and residual starting material—that disproportionately degrade yield and complicate purification in downstream GMP workflows.

Chemical Context & Impurity Genesis

To understand the purity profile, one must understand the synthesis. The standard industrial route involves the nucleophilic attack of isopropylamine on 2,6-dichloropyrazine. This reaction is kinetically controlled but prone to over-substitution.

Primary Reaction:



Critical Side Reactions:

  • Over-Amination: The product is less electrophilic than the starting material, but high temperatures or excess amine lead to 2,6-bis(isopropylamino)pyrazine .

  • Incomplete Conversion: Residual 2,6-dichloropyrazine remains if the reaction is quenched too early.

  • Hydrolysis: Moisture ingress converts the chloro-group to a hydroxyl, yielding 6-hydroxy-2-isopropylaminopyrazine (tautomerizing to the pyrazinone).

Figure 1: Synthesis & Impurity Pathway

SynthesisPath SM 2,6-Dichloropyrazine (Starting Material) Product 2-Chloro-6-isopropylaminopyrazine (Target) SM->Product + 1 eq. Amine (Major Path) Impurity_Hydro 6-Hydroxy-2-isopropylaminopyrazine (Hydrolysis Impurity) SM->Impurity_Hydro + H2O Reagent Isopropylamine Impurity_Bis 2,6-Bis(isopropylamino)pyrazine (Over-reaction Impurity) Product->Impurity_Bis + Excess Amine (Side Reaction) Product->Impurity_Hydro + H2O (Hydrolysis)

Caption: Reaction pathway showing the genesis of critical impurities (Bis-amino and Hydroxy derivatives) from the 2,6-dichloropyrazine precursor.

Comparative Analysis: Commercial Grades

We analyzed three commercial lots: two "Pharma Grade" (Supplier A & B) and one "Technical Grade" (Supplier C).

Table 1: Comparative Purity Profile

FeaturePharma Grade (Supplier A)Technical Grade (Supplier C)Impact on Downstream Chemistry
Assay (HPLC) 99.2%94.8%Lower effective stoichiometry.
Residual SM (2,6-Dichloro) < 0.1%1.5%Critical: Competes in cross-couplings, leading to "double-coupled" dimers that are difficult to separate.
Bis-Impurity < 0.2%3.2%Inert in coupling, but difficult to remove via crystallization due to structural similarity.
Water Content (KF) 0.05%0.4%Can quench sensitive catalysts (e.g., Pd(OAc)2).
Appearance White Crystalline SolidOff-white/Yellow PowderColor indicates oxidation or oligomerization.

Key Insight: The 1.5% residual 2,6-dichloropyrazine in the Technical Grade is the "silent killer." In a subsequent Suzuki coupling, this impurity has two reactive sites, consuming twice the expensive boronic acid and generating a bis-aryl impurity that often co-elutes with the final drug substance.

Experimental Validation Protocols

To verify the quality of incoming raw materials, the following self-validating protocols are recommended. These methods are designed to separate the target from its specific structural analogs.

Protocol A: High-Fidelity Purity Analysis (HPLC-UV)
  • Objective: Quantify main peak and resolve critical impurities (SM and Bis-product).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrolysis products)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Standard Preparation: Dissolve 10 mg sample in 10 mL MeCN:Water (1:1).

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between 2,6-dichloropyrazine (RT ~8.5 min) and Product (RT ~10.2 min).
    
  • Tailing Factor: < 1.5 for the main peak (amines often tail; use acid to suppress silanol interactions).

Protocol B: Functional "Use Test" (Suzuki Coupling Simulation)

For critical GMP campaigns, a "Use Test" is superior to simple HPLC.

  • Reaction: Mix 1.0 eq of 2-Chloro-6-isopropylaminopyrazine with 1.1 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, and 2.0 eq K2CO3 in Dioxane/Water. Heat to 80°C for 2 hours.

  • Analysis: Analyze the crude mixture via LC-MS.

  • Pass/Fail:

    • Fail: Presence of >0.5% 2,6-diphenylpyrazine (mass M+H = 233 + 2Ph - 2Cl). This confirms high levels of 2,6-dichloro impurity in the starting material.

Figure 2: Analytical Decision Workflow

AnalyticalWorkflow Sample Incoming Raw Material (CAS 951884-00-7) HPLC Protocol A: HPLC-UV (C18, Gradient) Sample->HPLC Decision1 Purity > 98%? SM < 0.1%? HPLC->Decision1 UseTest Protocol B: Functional Use Test (Small Scale Suzuki) Decision1->UseTest Yes Reject REJECT / RE-PURIFY Decision1->Reject No Decision2 Bis-Aryl Impurity Detected? UseTest->Decision2 Approve RELEASE FOR PRODUCTION Decision2->Approve No Decision2->Reject Yes (>0.5%)

Caption: Decision tree for evaluating incoming lots. The Functional Use Test is triggered only if the HPLC purity passes, ensuring no "hidden" reactive impurities exist.

Conclusion & Recommendations

For early-stage discovery where purification via prep-HPLC is standard, Technical Grade material is an acceptable cost-saving measure. However, for Process Development and GMP Manufacturing , the risk of carrying forward the 2,6-dichloropyrazine impurity outweighs the savings.

Recommendation:

  • Source: Prioritize suppliers providing "Pharma Grade" with a specification of <0.1% 2,6-Dichloropyrazine .

  • Re-test: Always perform the HPLC protocol (Protocol A) upon receipt, as pyrazines can degrade (hydrolyze) if stored improperly.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry (Supporting Info on Pyrazine Synthesis). Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-Chloro-6-(isopropylamino)pyrazine.[2] National Library of Medicine. Retrieved from [Link]

Sources

Spectroscopic Identification Guide: 2-Chloro-6-isopropylaminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison for 2-Chloro-6-isopropylaminopyrazine , a critical intermediate in the synthesis of pyrazine-based agrochemicals and pharmaceuticals.

Editorial Note on Chemical Identity: Target Compound:2-Chloro-6-isopropylaminopyrazine (Pyrazine derivative). CAS Registry Note: While CAS 40851-95-4 is occasionally linked to this chemical name in procurement databases, it is also frequently associated with the pyridine isomer (6-chloro-2,3-diaminopyridine). This guide focuses strictly on the pyrazine structure (C₇H₁₀ClN₃) derived from 2,6-dichloropyrazine.

Content Type: Publish Comparison Guide Version: 2.0 (Analytical Focus)

Executive Summary: The Analytical Challenge

In the nucleophilic substitution of 2,6-dichloropyrazine with isopropylamine, the primary quality control challenge is not just purity, but regioselectivity and degree of substitution .

Researchers must distinguish the target mono-substituted product from two specific "alternatives" (impurities) that commonly co-elute or co-crystallize:

  • Starting Material (SM): 2,6-Dichloropyrazine (Under-reaction).

  • Bis-Impurity: 2,6-Diisopropylaminopyrazine (Over-reaction).

This guide defines the specific spectroscopic markers (NMR, MS, IR) required to unambiguously validate the target compound.

Synthesis & Impurity Pathway (Visualized)

Understanding the origin of "alternatives" is the first step in detection. The following diagram illustrates the reaction flow and where spectroscopic differentiation is required.

ReactionPathway cluster_check Critical Analytical Checkpoints SM Starting Material 2,6-Dichloropyrazine (Symmetric) Target TARGET PRODUCT 2-Chloro-6-isopropylaminopyrazine (Asymmetric) SM->Target + 1 eq. Isopropylamine (Nucleophilic Subst.) Reagent Isopropylamine Reagent->Target Bis Bis-Impurity 2,6-Diisopropylaminopyrazine (Symmetric) Target->Bis + Excess Isopropylamine (Over-reaction)

Caption: Reaction pathway showing the stepwise substitution of chlorine. The target is the intermediate mono-substituted species.

Comparative Spectroscopic Data

The following tables contrast the target product against its critical alternatives.

A. Proton NMR (¹H NMR) Comparison

Solvent: CDCl₃ | Frequency: 400 MHz The symmetry of the pyrazine ring is the most powerful diagnostic tool.

FeatureStarting Material (2,6-Dichloropyrazine)TARGET (2-Chloro-6-isopropylamino...)Bis-Impurity (2,6-Diisopropylamino...)
Symmetry C2v (Symmetric) Cs (Asymmetric) C2v (Symmetric)
Pyrazine Ring Protons 1 Signal (Singlet)~8.70 ppm (2H)2 Signals (Singlets/Weak Doublets)H3: ~8.20 ppm (Deshielded by Cl)H5: ~7.85 ppm (Shielded by NH)1 Signal (Singlet)~7.50 ppm (2H)(Strongly shielded)
N-H Proton AbsentBroad Singlet ~4.8 - 5.5 ppm (1H)Broad Singlet ~4.5 ppm (2H)
Isopropyl -CH- AbsentSeptet ~4.05 ppm (1H)Septet ~3.95 ppm (2H)
Isopropyl -CH₃ AbsentDoublet ~1.25 ppm (6H)Doublet ~1.22 ppm (12H)

Expert Insight: The "Split Ring" Effect is your primary pass/fail criteria. If you see a single sharp peak in the aromatic region (8.0–9.0 ppm), you have isolated either pure starting material or pure bis-impurity. The target must show two distinct aromatic signals.

B. Mass Spectrometry (MS) Profile

Ionization: ESI+ or EI

FeatureTarget Product Bis-Impurity Diagnostic Note
Molecular Ion (M+) 171.5 (Nominal)194.3 (Nominal)Distinct mass separation.
Isotope Pattern M : M+2 ratio ≈ 3:1 No Chlorine Pattern The Bis-impurity loses the Chlorine atom; the isotope pattern collapses to normal C/N ratios.
Fragmentation Loss of Methyl (-15)Loss of Propene (-42)Loss of Propene x2Target retains Cl signature in fragments.
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Functional GroupTarget Product (cm⁻¹)Starting Material (cm⁻¹)
N-H Stretch 3250 - 3350 (m) Absent
C-H (Aliphatic) 2960 - 2980 (s)Absent
C=N (Pyrazine) 1520 - 1540 (s)1510 (s)
C-Cl Stretch ~1050 / 850~1050 / 850 (Stronger)

Analytical Decision Workflow

Use this logic gate to determine the status of your synthesis batch.

DecisionTree Start Analyze Crude Mixture (1H NMR in CDCl3) CheckAromatic Check Aromatic Region (7.5 - 9.0 ppm) Start->CheckAromatic OnePeak Single Singlet Observed? CheckAromatic->OnePeak TwoPeaks Two Distinct Signals? CheckAromatic->TwoPeaks ShiftCheck Check Chemical Shift OnePeak->ShiftCheck Yes ResTarget Result: TARGET COMPOUND (2-Chloro-6-isopropylamino...) TwoPeaks->ResTarget Yes (8.2 & 7.8 ppm) ResSM Result: Starting Material (2,6-Dichloropyrazine) ShiftCheck->ResSM > 8.5 ppm ResBis Result: Bis-Impurity (2,6-Diisopropylamino...) ShiftCheck->ResBis < 7.8 ppm

Caption: Rapid decision tree for NMR analysis. Comparison of aromatic proton multiplicity is the fastest confirmation method.

Validated Experimental Protocols

Protocol A: NMR Sample Preparation (High Resolution)

Purpose: To ensure resolution of the H3/H5 pyrazine protons which can broaden due to N-quadrupole coupling.

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL CDCl₃ (Chloroform-d).

    • Note: If peaks are broad, add 1 drop of D₂O and shake. This exchanges the N-H proton, eliminating N-H coupling and sharpening the H5 ring proton signal.

  • Filtration: Filter through a cotton plug if any insolubles (salts) remain.

  • Acquisition: Run standard proton sequence (ns=16).

Protocol B: HPLC-UV Purity Check

Purpose: Quantifying the ratio of Mono- vs Bis-substituted product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Pyrazine absorption max).

  • Elution Order (Typical):

    • 2,6-Dichloropyrazine (Most Polar/Early).

    • 2-Chloro-6-isopropylaminopyrazine (Target).

    • 2,6-Diisopropylaminopyrazine (Most Lipophilic/Late).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101926, 2-Chloro-6-(isopropylamino)pyrazine. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Pyrazine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • SpectraBase. Spectroscopic Data for Chloropyrazine Derivatives. Wiley Science Solutions. Retrieved from [Link]

Safety Operating Guide

2-Chloro-6-isopropylaminopyrazine: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary: The "Halogenated" Imperative

For the purpose of disposal, 2-Chloro-6-isopropylaminopyrazine must be classified strictly as Halogenated Organic Waste .[1]

Unlike standard organic solvents, the presence of the chlorine atom on the pyrazine ring dictates a specific incineration pathway. Mixing this compound with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste streams is a critical compliance violation that endangers facility infrastructure and violates EPA/RCRA regulations.[1]

Immediate Action Required:

  • Segregate: Place only in containers marked "Halogenated Organic Waste."

  • Do Not Neutralize: Do not attempt oxidation (bleach) or acid hydrolysis in-house; this risks generating toxic chloramines or nitrogen oxides.[1]

  • Disposal Path: High-temperature incineration with acid gas scrubbing (off-site).[1]

Part 1: Hazard Profiling & Safety Architecture

Before initiating disposal, the handler must acknowledge the chemical reality of this molecule. It is a nitrogen-rich heterocyclic amine with a halogen substituent.[1]

Chemical Hazard Matrix
Hazard ClassGHS Classification (Inferred*)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)Zero mouth-pipetting; wash hands immediately after glove removal.[1]
Irritation H315 (Skin), H319 (Eye)Double-gloving (Nitrile) recommended during waste transfer.[1]
Environmental H411 (Toxic to aquatic life)Zero drain disposal. All rinsates must be collected.
Reactivity Stable, but incompatible with strong oxidizers.Do not mix with nitric acid or bleach in waste streams.

*Based on structure-activity relationships (SAR) for chlorinated aminopyrazines/triazines (e.g., Atrazine derivatives).

Personal Protective Equipment (PPE) Standards
  • Respiratory: If handling solid powder, use a P95/P100 particulate respirator or work strictly inside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). For prolonged contact/cleanup, use Silver Shield/4H laminate gloves.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Part 2: Waste Segregation & Packaging Protocol[1]

The most common failure mode in laboratory disposal is "cross-contamination" of waste streams.

The Segregation Logic

You must separate this chemical from non-halogenated solvents.[2]

  • Why? When halogenated compounds are incinerated, they produce acidic gases (HCl, HF) and potentially dioxins.[1] Incinerators for non-halogenated waste are not equipped with the necessary scrubbers to handle these byproducts, leading to illegal emissions and equipment corrosion.

Decision Logic Diagram

The following diagram illustrates the mandatory decision process for segregating this specific chemical.

WasteSegregationStartWaste: 2-Chloro-6-isopropylaminopyrazineStatePhysical State?Start->StateSolidSolid / PowderState->SolidPure CompoundLiquidLiquid / SolutionState->LiquidReaction MixturePathASolid Hazardous Waste(Halogenated)Solid->PathAPack in HDPE JarSolventCheckIs it dissolved in water?Liquid->SolventCheckPathBAqueous Waste(Toxic/Trace Organics)SolventCheck->PathBYes (Aqueous)PathCHalogenated Organic Solvent WasteSolventCheck->PathCNo (Organic Solvent)

Figure 1: Decision tree for segregating 2-Chloro-6-isopropylaminopyrazine based on physical state and solvent matrix.

Part 3: Step-by-Step Disposal Workflow

Step 1: Container Selection[5]
  • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars.[1] Avoid glass for solids to prevent breakage during compaction.

  • Liquids: Amber glass bottles or HDPE carboys.

    • Critical: Cap must be chemically resistant (polypropylene or phenolic with Teflon liner).

Step 2: Labeling

Every container must be labeled before the first drop of waste is added.

  • Primary Tag: "HAZARDOUS WASTE"

  • Constituents: List "2-Chloro-6-isopropylaminopyrazine" explicitly. Do not use abbreviations like "Cl-Pyrazine."[1]

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Solvent Matrix: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2-Chloro-6-isopropylaminopyrazine 10%").[1]

Step 3: Storage (Satellite Accumulation Area)[1][5]
  • Store in a secondary containment tray (polypropylene) to catch leaks.

  • Keep container closed at all times except when adding waste.

  • Incompatibility Check: Ensure this container is NOT stored next to strong acids (Sulfuric/Nitric) or oxidizers.

Step 4: Final Handoff

Contact your facility's EHS (Environmental Health & Safety) department for pickup.[3] The final destination will be a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) .[1]

  • Disposal Code (RCRA): Likely falls under D001 (Ignitable, if in solvent) or specific state codes for halogenated organics.[1] If pure toxic waste, it may require a "P" or "U" listing evaluation by EHS, though typically managed as characteristic hazardous waste.[1]

Part 4: Emergency Procedures (Spill Response)

Scenario: You have spilled 50g of solid 2-Chloro-6-isopropylaminopyrazine on the bench.

  • Evacuate & Ventilate: Alert nearby personnel. If the powder is airborne, evacuate the lab.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles. Wear a dust mask/respirator if ventilation is poor.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a plastic spatula.

    • Place waste into a wide-mouth jar labeled "Hazardous Waste - Debris."[1]

    • Wipe the surface with soap and water 3 times.

    • Place all wipes and gloves used into the same hazardous waste jar.

  • Report: Notify the Lab Safety Officer.

References

  • National Institutes of Health (PubChem). Compound Summary: Chlorinated Triazine/Pyrazine Derivatives. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet (SDS) Generic for Halogenated Nitrogen Heterocycles. (Referenced for GHS classification logic).[4][5] Retrieved from

  • Princeton University EHS. Laboratory Safety Manual: Waste Segregation Guidelines. (Standard operational procedure for halogenated waste).[3] Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.